PROTAC BET degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N12O9S/c1-9-65-41(23-37(62-65)32-14-15-32)58-48-44-35-22-40(71-8)36(43-28(2)63-74-30(43)4)21-38(35)57-47(44)60-49(61-48)51(69)54-16-17-72-18-19-73-26-42(67)59-46(53(5,6)7)52(70)64-25-34(66)20-39(64)50(68)55-24-31-10-12-33(13-11-31)45-29(3)56-27-75-45/h10-13,21-23,27,32,34,39,46,66H,9,14-20,24-26H2,1-8H3,(H,54,69)(H,55,68)(H,59,67)(H2,57,58,60,61)/t34-,39+,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELAEQXENPWHOL-UNRSLVJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N12O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PROTAC BET Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Proteolysis Targeting Chimera (PROTAC) Bromodomain and Extra-Terminal (BET) protein degraders. By co-opting the cell's natural protein disposal machinery, these heterobifunctional molecules offer a powerful therapeutic modality for selectively eliminating BET proteins, which are key regulators of gene transcription and are implicated in a variety of diseases, including cancer. This document provides a detailed overview of the signaling pathways, experimental validation, and quantitative data associated with this class of molecules.
Introduction to PROTAC BET Degraders
PROTACs represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to induced protein degradation.[][2] A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] In the context of BET degraders, the POI ligand is typically a small molecule that binds to the bromodomains of the BET family of proteins (BRD2, BRD3, and BRD4).[][3][4] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[3][4] By targeting BET proteins for degradation, PROTACs can effectively silence downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR).[5][6][7]
The Catalytic Mechanism of Action
The primary mechanism of action of a PROTAC BET degrader involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and an E3 ubiquitin ligase.[] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the proteasome.[2][8] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2]
Below is a diagram illustrating the signaling pathway of a generic PROTAC BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase.
Caption: Mechanism of PROTAC-mediated BET protein degradation.
Quantitative Analysis of PROTAC BET Degrader Activity
The efficacy of PROTAC BET degraders is assessed through various quantitative measures, including binding affinity to both the BET protein and the E3 ligase, the efficiency of target degradation, and the resulting antiproliferative effects in cancer cell lines.
Binding Affinities
The formation of a stable ternary complex is crucial for potent degradation. The binding affinities (Kd) of the PROTAC for the individual bromodomains of BET proteins are key parameters.
| Compound | Target | Kd (nM) |
| ARV-771 | BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 | |
| BRD3 (BD1) | 8.3 | |
| BRD3 (BD2) | 7.6 | |
| BRD4 (BD1) | 9.6 | |
| BRD4 (BD2) | 7.6 |
Data compiled from multiple sources.[6][9]
Degradation Potency (DC50) and Cellular Activity (IC50)
The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. The IC50 value is the concentration at which the PROTAC inhibits 50% of a biological function, such as cell proliferation.
| Compound | Cell Line | Target | DC50 (nM) | IC50 (nM) |
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | - |
| BETd-260/ZBC260 | RS4;11 (Leukemia) | BRD4 | - | 0.051 |
| MOLM-13 (Leukemia) | BRD4 | - | 2.3 | |
| PROTAC BET Degrader-1 | RS4;11 (Leukemia) | BRD2/3/4 | 3-10 | 4.3 |
| MOLM-13 (Leukemia) | BRD2/3/4 | - | 45.5 |
Data compiled from multiple sources.[3][4][9][10]
Experimental Protocols
The validation of a PROTAC BET degrader's mechanism of action relies on a suite of established experimental protocols.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the degradation of target proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, RS4;11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC BET degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Downstream Effector Suppression
ELISA is employed to measure the levels of downstream proteins, such as c-MYC, that are regulated by BET proteins.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 22Rv1, VCaP) in multi-well plates and treat with a serial dilution of the PROTAC BET degrader for a defined period (e.g., 16 hours).[6][11]
-
Lysate Preparation: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Procedure: Add the cell lysates to wells pre-coated with a capture antibody for the protein of interest (e.g., c-MYC).
-
Detection: Add a detection antibody, followed by a substrate solution to generate a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the protein concentration based on a standard curve.
Cell Proliferation Assay
These assays determine the effect of the PROTAC on cell viability and growth.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC BET degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[11]
-
Viability Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels (indicative of cell viability) or use an MTS/MTT assay.
-
Data Acquisition: Read the luminescence or absorbance using a plate reader.
-
IC50 Calculation: Plot the data and calculate the IC50 value using non-linear regression analysis.
Below is a diagram illustrating a typical experimental workflow for evaluating a PROTAC BET degrader.
Caption: Experimental workflow for PROTAC BET degrader evaluation.
Conclusion
PROTAC BET degraders represent a promising therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate disease-driving proteins. Their catalytic mode of action and ability to target proteins that have been challenging to inhibit with traditional small molecules underscore their potential. A thorough understanding of their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of this innovative class of therapeutics.
References
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC BET Degrader-3: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and function of PROTAC BET degrader-3, a proteolysis-targeting chimera designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. Due to the limited availability of specific experimental data for "this compound" in peer-reviewed literature, this guide will leverage data from well-characterized, functionally similar VHL-based BET degraders, such as MZ1 and ARV-771, to provide representative quantitative data and experimental methodologies.
Core Concepts: PROTACs and BET Proteins
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers" that play a crucial role in regulating gene transcription.[2][3][4] They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to control the expression of genes involved in cell proliferation, differentiation, and inflammation.[2][3][4][5] Dysregulation of BET protein activity is implicated in various diseases, including cancer.[2]
This compound: Structure and Physicochemical Properties
This compound is a specific chemical entity designed to target BET proteins for degradation by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
| Property | Value |
| IUPAC Name | 4-[(3-cyclopropyl-1-ethylpyrazol-5-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
| Molecular Formula | C₅₃H₆₄N₁₂O₉S |
| Molecular Weight | 1045.2 g/mol |
| CAS Number | 3031993-61-7 |
Mechanism of Action
The function of this compound is predicated on its ability to induce the formation of a ternary complex between a BET protein and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the BET protein, leading to its subsequent recognition and degradation by the 26S proteasome.
Caption: Workflow of this compound mediated protein degradation.
Downstream Signaling Consequences of BET Protein Degradation
By degrading BET proteins, this compound disrupts their critical role in transcriptional regulation. BET proteins, particularly BRD4, are essential for the expression of key oncogenes such as MYC. They achieve this by binding to super-enhancers and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. The degradation of BRD4 leads to the downregulation of MYC and other target genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Signaling pathway of BET protein function and its disruption by PROTACs.
Quantitative Data (Representative Examples)
The following tables summarize key quantitative data for the well-characterized VHL-based BET degraders MZ1 and ARV-771. This data is representative of the expected performance of a potent VHL-based BET degrader.
Table 1: Degradation Potency (DC₅₀)
DC₅₀ is the concentration of the degrader that results in 50% degradation of the target protein.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Reference |
| MZ1 | BRD4 | H661 | 8 | |
| MZ1 | BRD4 | H838 | 23 | |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | [6] |
Table 2: Anti-proliferative Activity (IC₅₀/EC₅₀)
IC₅₀/EC₅₀ is the concentration of the compound that inhibits 50% of a biological process, such as cell growth.
| Compound | Cell Line | Assay | IC₅₀/EC₅₀ (nM) | Reference |
| MZ1 | Mv4-11 (AML) | Cell Viability | pEC₅₀ = 7.6 | |
| ARV-771 | 22Rv1 (Prostate Cancer) | Cell Proliferation | < 500 | [6] |
| ARV-771 | VCaP (Prostate Cancer) | Cell Proliferation | < 500 | [6] |
| ARV-771 | LnCaP95 (Prostate Cancer) | Cell Proliferation | < 500 | [6] |
Table 3: Binding Affinities (K_d)
K_d (dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K_d indicates a higher binding affinity.
| Compound | Target | K_d (nM) | Reference |
| ARV-771 | BRD2 (BD1) | 34 | [7] |
| ARV-771 | BRD2 (BD2) | 4.7 | [7] |
| ARV-771 | BRD3 (BD1) | 8.3 | [7] |
| ARV-771 | BRD3 (BD2) | 7.6 | [7] |
| ARV-771 | BRD4 (BD1) | 9.6 | [7] |
| ARV-771 | BRD4 (BD2) | 7.6 | [7] |
| MZ1 | BRD4 (BD2) | 15 | [8] |
| MZ1 | VCB Complex | 66 | [8] |
Experimental Protocols (Representative Examples)
The following are detailed methodologies for key experiments used to characterize BET degraders, adapted from published protocols for MZ1 and ARV-771.
Western Blot for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins following treatment with a PROTAC degrader.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC BET degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target BET proteins (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of BET proteins to the loading control.
Cell Viability/Proliferation Assay
This protocol measures the effect of the PROTAC BET degrader on the viability and proliferation of cancer cells.
Caption: Experimental workflow for assessing cell viability.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 22Rv1) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader (e.g., 10-point dose curve with 1:3 dilutions) or DMSO as a control.[6]
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.[6][7]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Record the luminescence or absorbance readings and normalize the data to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a promising chemical tool for the targeted degradation of BET proteins. By inducing the proximity of BET proteins to the VHL E3 ligase, it triggers their ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of key oncogenic signaling pathways, such as those driven by MYC, resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells. The provided representative data and experimental protocols for analogous VHL-based BET degraders offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this class of compounds. As the field of targeted protein degradation continues to evolve, the development and characterization of specific degraders like this compound will be instrumental in advancing novel therapeutic strategies for a range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
The Biological Activity of PROTAC BET Degraders: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the biological activity of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in a variety of cancers and inflammatory diseases.
While the specific entity "PROTAC BET degrader-3" is not extensively characterized in publicly available literature and may represent a catalog identifier, this guide will focus on the principles of PROTAC BET degradation through well-documented examples such as ARV-771, ARV-825, dBET1, and MZ1. These molecules serve as excellent models for understanding the mechanism of action, cellular effects, and experimental evaluation of this class of compounds.
Mechanism of Action
PROTAC BET degraders function by inducing the formation of a ternary complex between a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1] This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple target protein molecules.[1] The most commonly recruited E3 ligases for BET degraders are von Hippel-Lindau (VHL) and Cereblon (CRBN).
Quantitative Biological Activity
The efficacy of PROTAC BET degraders is typically quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative or cytotoxic effects (IC50). The DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%, while Dmax is the maximum percentage of protein degradation achievable. The IC50 is the concentration required to inhibit a biological process, such as cell growth, by 50%.
Table 1: In Vitro Degradation Activity of Representative PROTAC BET Degraders
| Compound | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 nM | [2][3] |
| BRD2/3/4 | VCaP (Prostate Cancer) | < 5 nM | [4] | ||
| BRD2/3/4 | LnCaP95 (Prostate Cancer) | < 5 nM | [4] | ||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma cell lines | < 1 nM | [5] |
| BRD4 | 22Rv1 (Prostate Cancer) | 0.57 nM | [6] | ||
| BRD4 | NAMALWA (Burkitt's Lymphoma) | 1 nM | [6] | ||
| BRD4 | CA46 (Burkitt's Lymphoma) | 1 nM | [6] | ||
| dBET1 | CRBN | BRD2/3/4 | MV4-11 (Leukemia) | ~100 nM (for BRD4) | [7] |
| BRD2/3/4 | Kasumi-1 (Leukemia) | Efficient degradation at increasing concentrations | [7] | ||
| MZ1 | VHL | BRD4 | H661 (Lung Cancer) | 8 nM | [8] |
| BRD4 | H838 (Lung Cancer) | 23 nM | [8] | ||
| BRD2/3 | HeLa (Cervical Cancer) | ~70 nM (preferential for BRD4) | [9] |
Table 2: In Vitro Anti-proliferative Activity of Representative PROTAC BET Degraders
| Compound | Cell Line | IC50 | Reference(s) |
| ARV-771 | 22Rv1 (Prostate Cancer) | Potent antiproliferative effect | [2] |
| VCaP (Prostate Cancer) | Potent antiproliferative effect | [2] | |
| LnCaP95 (Prostate Cancer) | Potent antiproliferative effect | [2] | |
| ARV-825 | Acute Myeloid Leukemia cell lines | 9 - 37 nM | [10] |
| Multiple Myeloma cell lines | 9 - 37 nM | [10] | |
| Burkitt's Lymphoma cell lines | 9 - 37 nM | [10] | |
| Neuroblastoma cell lines | In the nanomolar range | [11] | |
| dBET1 | MV4-11 (Leukemia) | 0.14 µM | [12] |
| Kasumi-1 (Leukemia) | 0.1483 µM | [7][13] | |
| NB4 (Leukemia) | 0.3357 µM | [7][13] | |
| THP-1 (Leukemia) | 0.3551 µM | [7][13] | |
| MZ1 | Mv4-11 (Leukemia) | pEC50 = 7.6 | [8] |
Key Signaling Pathways Affected
A primary consequence of BET protein degradation is the downregulation of the master oncogenic transcription factor, c-MYC.[4][14] BET proteins, particularly BRD4, are essential for the transcriptional elongation of the MYC gene. By degrading BRD4, PROTACs effectively shut down c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The characterization of PROTAC BET degraders involves a series of in vitro and in vivo experiments to assess their biological activity.
Experimental Workflow
Western Blotting for Protein Degradation
Objective: To determine the DC50 and Dmax of a PROTAC BET degrader.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., 22Rv1, MV4-11) in 6-well plates and allow them to adhere overnight.[4] Treat the cells with a serial dilution of the PROTAC BET degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the log of the degrader concentration to determine the DC50.
Cell Viability Assay
Objective: To determine the IC50 of a PROTAC BET degrader.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2 x 104 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader for 72 hours.[11]
-
Viability Assessment: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for the recommended time.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the degrader concentration and use a non-linear regression model to determine the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a PROTAC BET degrader in an animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Nu/Nu or SCID) and subcutaneously inject cancer cells (e.g., 22Rv1) to establish tumor xenografts.[15]
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the PROTAC BET degrader (e.g., ARV-771 at 10-30 mg/kg) via a suitable route (e.g., subcutaneous or intraperitoneal injection) on a defined schedule (e.g., once daily).[15][16] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, harvest tumors to assess target protein degradation (e.g., by Western blot) and downstream pathway modulation (e.g., c-MYC levels by ELISA or IHC).[4]
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI).
Conclusion
PROTAC BET degraders are a promising class of therapeutic agents with a distinct and potent mechanism of action. By inducing the degradation of BET proteins, they effectively target key oncogenic pathways, such as c-MYC signaling, leading to anti-proliferative and pro-apoptotic effects in various cancer models. The in-depth characterization of their biological activity through a combination of in vitro and in vivo assays is crucial for their continued development and clinical translation. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to understand and evaluate the potential of this innovative therapeutic modality.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 8. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 9. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 10. medkoo.com [medkoo.com]
- 11. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to PROTAC BET Degrader E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recruitment of E3 ubiquitin ligases by Proteolysis-Targeting Chimeras (PROTACs) designed to degrade Bromodomain and Extra-Terminal (BET) family proteins. It covers the core mechanism of action, quantitative data for prominent BET degraders, a comparative analysis of the most commonly recruited E3 ligases, and detailed protocols for key evaluative experiments.
Introduction: Targeting BET Proteins with PROTAC Technology
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that regulate gene transcription. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets. While small-molecule inhibitors like JQ1 have shown promise, their efficacy can be limited by reversible binding and the need for high, sustained occupancy.
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS). A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), in this case a BET protein, and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This catalytic mechanism allows substoichiometric concentrations of a PROTAC to eliminate a large amount of target protein.[2]
The vast majority of BET degraders developed to date recruit one of two E3 ligases: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL).[3][4] The choice of E3 ligase is a critical design decision that profoundly impacts the degrader's properties, including efficacy, selectivity, and pharmacokinetic profile.[5]
Mechanism of Action: The PROTAC-Induced Degradation Cascade
The fundamental action of a BET PROTAC is to function as a molecular bridge, inducing the formation of a ternary complex between a BET protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the BET protein. A poly-ubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged BET protein into small peptides. The PROTAC molecule, upon target degradation, is released and can engage in further catalytic cycles.[6][7]
Quantitative Data on Key BET Degraders
The efficacy of PROTACs is typically quantified by their DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation) values. The following tables summarize key quantitative data for well-characterized VHL- and CRBN-recruiting BET degraders.
VHL-Recruiting BET Degraders
VHL-based degraders often exhibit high selectivity and form stable, long-lived ternary complexes.[5]
Table 1: Performance of VHL-Recruiting BET Degraders
| Degrader | Target | Cell Line | DC50 | Dmax (%) | Treatment Time (h) | Notes |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | HeLa | ~100 nM | >90% | 2 | Preferential degradation of BRD4 over BRD2/BRD3.[8] |
| BRD4 | MV4;11 | 2-20 nM | >90% | 24 | Exhibits high selectivity across the proteome.[9] | |
| BRD2 | HeLa | >1 µM | <80% | 24 | ~10-fold less potent against BRD2/3 than BRD4.[9] | |
| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | <1 nM | >95% | 16 | Potent pan-BET degrader.[10] |
| BRD2/3/4 | VCaP (CRPC) | <1 nM | >95% | 16 | Induces tumor regression in xenograft models.[10][11] |
| | BRD4 | KBM7 | - | - | - | Used in resistance mechanism studies.[12] |
Table 2: Binding Affinities for MZ1
| Complex | Binding Affinity (Kd, nM) | Method |
|---|---|---|
| MZ1 : VCB Complex | 66 | ITC |
| MZ1 : BRD4(BD2) | 15 | ITC |
| Ternary: BRD4(BD2) : MZ1 : VCB | 3.7 | ITC |
Data from Zengerle et al., 2015, as cited by opnme.com.[9] VCB = VHL-ElonginC-ElonginB complex.
CRBN-Recruiting BET Degraders
CRBN-based degraders often leverage smaller, more drug-like E3 ligase ligands and can exhibit rapid degradation kinetics.[5]
Table 3: Performance of CRBN-Recruiting BET Degraders
| Degrader | Target | Cell Line | DC50 / EC50 | Dmax (%) | Treatment Time (h) | Notes |
|---|---|---|---|---|---|---|
| dBET1 | BETs | SUM159 (Breast) | 430 nM (EC50) | >90% | 18 | One of the first in vivo active BET PROTACs.[13] |
| BRD3 | Jurkat | 30 nM | >90% | - | Shows dose-dependent degradation.[14] | |
| ARV-825 | BRD4 | HuCCT1 (CCA) | <50 nM | >90% | 24 | More potent than corresponding BET inhibitors.[15] |
| | BETs | VCaP (Prostate) | - | >90% | 4 | Compared against dBET-3.[16] |
Note: DC50 and EC50 values can vary significantly based on cell line, treatment duration, and assay methodology. The data presented is for comparative purposes.[17]
Comparative Analysis: VHL vs. CRBN E3 Ligase Recruitment
The selection of VHL or CRBN as the recruited E3 ligase is a pivotal choice in PROTAC design, influencing nearly every aspect of the degrader's profile.
-
Subcellular Localization : CRBN is primarily nuclear, while VHL is present in both the cytoplasm and the nucleus.[5] This can influence which subcellular pools of a target protein are accessible for degradation.
-
Complex Dynamics : VHL tends to form more stable, long-lived ternary complexes, which may be advantageous for degrading stable proteins. CRBN complexes often have faster turnover rates, which can be beneficial for rapid degradation cycles.[5]
-
Ligand Properties : VHL ligands are typically larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability. CRBN ligands, derived from immunomodulatory drugs (IMiDs) like thalidomide, are smaller and generally have better drug-like properties.[5][18]
-
Selectivity and Off-Targets : The VHL binding pocket is more enclosed, which can lead to higher selectivity. CRBN has known off-target affinities for neosubstrates like zinc-finger transcription factors, which can be a source of unwanted side effects.[5]
-
Resistance : VHL is a more essential gene than CRBN in many cell lines, which may make the development of resistance through E3 ligase mutation less frequent for VHL-based degraders.[12][19]
Experimental Protocols
A robust assessment of a PROTAC's efficacy requires a cascade of experiments, from biochemical validation of ternary complex formation to cellular confirmation of target degradation and downstream functional effects.
Protocol: Western Blot for BET Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[20][21]
-
Cell Culture and Treatment :
-
Plate adherent cells (e.g., HeLa, 22Rv1) in 12- or 24-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the BET PROTAC and a negative control (e.g., a diastereomer that doesn't bind the E3 ligase) in complete culture medium.
-
Treat cells with the compounds for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis :
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA or NP40 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
-
Protein Quantification :
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate (final concentration 1x) and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel). Include a protein molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Actin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection :
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[14]
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.
-
Protocol: AlphaLISA for Ternary Complex Formation
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay used to detect the formation of the ternary complex in vitro.[3]
-
Reagent Preparation :
-
Target Protein : Recombinant, tagged BET protein (e.g., GST-BRD4).
-
E3 Ligase : Recombinant, tagged E3 ligase complex (e.g., His-FLAG-CRBN-DDB1).
-
PROTAC : Serial dilutions of the PROTAC degrader in assay buffer.
-
AlphaLISA Beads : Anti-tag Donor beads (e.g., Anti-GST) and anti-tag Acceptor beads (e.g., Anti-FLAG) suspended in the dark.
-
Assay Buffer : A buffer optimized for protein-protein interactions (e.g., AlphaLISA Binding Assay Buffer).
-
-
Assay Procedure (384-well plate format) :
-
Add the target protein (e.g., GST-BRD4) to each well at a fixed final concentration (e.g., 1 nM).[20]
-
Add the E3 ligase complex (e.g., CRBN) to each well at a fixed final concentration (e.g., 1-2.5 nM).[20]
-
Add the serially diluted PROTAC degrader. Include no-PROTAC controls for background measurement.
-
Incubate the mixture for 30-60 minutes at room temperature to allow for complex formation.
-
In subdued light, add a mixture of the AlphaLISA Donor and Acceptor beads to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis :
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A successful ternary complex formation will typically produce a bell-shaped "hook effect" curve.[4] The peak of the curve represents the optimal concentration for ternary complex formation, and the height of the peak indicates the relative amount of complex formed.
-
Protocol: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex
Co-IP is used to demonstrate that the PROTAC induces the interaction between the BET protein and the E3 ligase within a cellular context.
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC at a concentration known to be effective for degradation (or at the peak of the ternary complex curve from in vitro assays), a negative control PROTAC, and a vehicle control (e.g., DMSO) for 1-4 hours.
-
Lyse cells as described in the Western Blot protocol, but using a non-denaturing lysis buffer (e.g., containing 0.5-1.0% NP-40 instead of SDS) to preserve protein-protein interactions.[2]
-
-
Lysate Pre-clearing :
-
Incubate the cell lysate (~500 µg - 1 mg of protein) with Protein A/G agarose/magnetic beads for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads.[19]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation :
-
Add a primary antibody against the target protein (the "bait," e.g., anti-BRD4) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold lysis buffer. Each wash should involve resuspending the beads and then pelleting them. This removes non-specifically bound proteins.
-
-
Elution and Analysis :
-
After the final wash, aspirate the supernatant.
-
Elute the captured proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western Blot as described above, but probe the membrane with an antibody against the recruited E3 ligase (the "prey," e.g., anti-CRBN or anti-VHL).
-
A band for the E3 ligase in the PROTAC-treated lane (but not in the control lanes) indicates the formation of a PROTAC-induced intracellular complex.
-
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and complex enzymatic cascade responsible for protein degradation. PROTACs co-opt the final step of this pathway.
-
Activation (E1) : The ubiquitin-activating enzyme (E1) uses ATP to form a high-energy thioester bond with a ubiquitin molecule.
-
Conjugation (E2) : The activated ubiquitin is transferred from E1 to a cysteine residue on a ubiquitin-conjugating enzyme (E2).
-
Ligation (E3) : The E3 ubiquitin ligase acts as a scaffold, binding both the E2-ubiquitin complex and the substrate (target protein). It facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate. A PROTAC forces this interaction for a non-native substrate. This process is repeated to build a poly-ubiquitin chain, which is the signal for degradation.
Conclusion
The recruitment of E3 ligases by PROTACs to degrade BET proteins is a powerful therapeutic strategy that has moved rapidly from a chemical biology concept to clinical investigation. The choice between VHL and CRBN recruitment offers distinct advantages and challenges, requiring careful consideration of the target biology, desired pharmacological profile, and drug development goals. A systematic and multi-faceted experimental approach, combining robust biochemical and cellular assays, is essential for the rational design and optimization of effective and selective BET protein degraders. As the field matures, the exploration of novel E3 ligases and a deeper understanding of the intricacies of ternary complex formation will continue to expand the potential of this transformative technology.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. origene.com [origene.com]
- 7. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. assaygenie.com [assaygenie.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 18. SLAS2024 [slas2024.eventscribe.net]
- 19. ptglab.com [ptglab.com]
- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Unveiling the Cellular Impact of PROTAC BET Degraders: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. This technical guide delves into the cellular effects of PROTAC BET degraders, a class of molecules with significant promise in oncology. Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[1][] Their dysregulation is implicated in the development and progression of various cancers.[]
Unlike traditional small molecule inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules that induce the degradation of their target.[][3] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the target protein.[3] Due to the limited specific public data for a compound named "PROTAC BET degrader-3," this guide will focus on well-characterized and highly potent PROTAC BET degraders, such as BETd-260 (also known as ZBC260), to provide a comprehensive overview of the cellular effects of this class of molecules.
Mechanism of Action: Orchestrating Protein Degradation
The fundamental mechanism of a PROTAC BET degrader involves the recruitment of an E3 ubiquitin ligase to the BET protein target. One of the most promising and extensively studied PROTAC BET degraders, BETd-260, links a BET inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This interaction initiates a cascade of events leading to the selective destruction of BET proteins.
Core Cellular Effects of PROTAC BET Degraders
The induced degradation of BET proteins by PROTACs triggers a cascade of downstream cellular events, ultimately leading to potent anti-cancer activity. These effects have been observed across a range of cancer cell lines, including leukemia, prostate cancer, and osteosarcoma.[1][4][5]
Potent and Selective Degradation of BET Proteins
A hallmark of PROTAC BET degraders is their ability to induce rapid and profound degradation of BET family members. For instance, BETd-260 has been shown to effectively degrade BRD2, BRD3, and BRD4 proteins at picomolar to low nanomolar concentrations in acute leukemia cell lines.[1] This degradation is often dose- and time-dependent.
Inhibition of Cancer Cell Growth and Proliferation
By eliminating BET proteins, these PROTACs effectively shut down the transcription of key oncogenes, most notably c-MYC, which is a critical driver of cell proliferation in many cancers.[4][5] This leads to a potent inhibition of cancer cell growth, with IC50 values often in the picomolar to low nanomolar range.[1]
Induction of Apoptosis and Cell Cycle Arrest
The degradation of BET proteins by PROTACs can trigger programmed cell death, or apoptosis. This is often evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4] Furthermore, these compounds can induce cell cycle arrest, halting the proliferation of cancer cells.[1]
Impact on Cancer Stem Cells and Inflammatory Signaling
Recent studies have highlighted the ability of PROTAC BET degraders to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis. The BET degrader ZBC260 has been shown to reduce cancer stemness and alter the expression of inflammatory cytokines and chemokines in triple-negative breast cancer models.[6]
Quantitative Data on PROTAC BET Degrader Activity
The potency of PROTAC BET degraders is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell growth. The following tables summarize key quantitative data for representative PROTAC BET degraders from published studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity of BETd-260 (Compound 23)
| Cell Line | IC50 (Cell Growth Inhibition) | Target Protein Degradation (Concentration) | Reference |
| RS4;11 (Acute Leukemia) | 51 pM | Degrades BRD4 at as low as 30 pM | [1] |
| MOLM-13 (Acute Leukemia) | 2.3 nM | Effective degradation of BRD2, BRD3, and BRD4 | [1] |
Table 2: Cellular Activity of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | Effect on Protein Levels (16h treatment) | Effect on c-MYC Levels (16h treatment) | Reference |
| 22Rv1 | Depletion of BRD2/3/4 | Suppression | [4] |
| VCaP | Depletion of BRD2/3/4 and suppression of Androgen Receptor (AR) | Suppression | [4] |
| LNCaP95 | Depletion of BRD2/3/4 | Suppression | [4] |
Experimental Protocols
To facilitate the study of PROTAC BET degraders, this section provides detailed methodologies for key experiments commonly used to assess their cellular effects.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of BET proteins following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC BET degrader at a range of concentrations for various durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This protocol measures the effect of the PROTAC BET degrader on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC BET degrader.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with cell viability. Luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Caspase Activity)
This assay quantifies the induction of apoptosis by measuring the activity of caspases.
Methodology:
-
Cell Treatment: Plate and treat cells with the PROTAC BET degrader as described for the cell viability assay.
-
Caspase Activity Measurement: Use a luminescent assay kit, such as Caspase-Glo® 3/7 (Promega), to measure caspase activity according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured, and the results are expressed as fold-change relative to vehicle-treated cells.
Affected Signaling Pathways
The degradation of BET proteins has a profound impact on various signaling pathways that are critical for cancer cell survival and proliferation. The downregulation of c-MYC is a central event, which in turn affects a multitude of downstream targets involved in cell cycle progression and metabolism. Furthermore, the induction of apoptosis is mediated through the modulation of Bcl-2 family proteins.
Conclusion
PROTAC BET degraders represent a powerful and promising strategy for the treatment of cancer. Their event-driven mechanism of action, leading to the catalytic degradation of BET proteins, offers several advantages over traditional inhibitors, including the potential for greater potency and a more durable response. The profound cellular effects, including the potent degradation of BET proteins, inhibition of cell growth, induction of apoptosis, and impact on cancer stem cells, underscore the therapeutic potential of this class of molecules. Further research and clinical development of PROTAC BET degraders are warranted to fully realize their promise in oncology.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTAC BET Degrader-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of a representative PROTAC BET degrader, herein referred to as PROTAC BET degrader-3. This document synthesizes preclinical data from various studies on potent BET protein degraders, offering a comprehensive overview of their therapeutic potential, mechanism of action, and experimental validation.
Core Concept: PROTAC-mediated BET Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[][2][3] A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein (in this case, a BET protein), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This event-driven, catalytic mechanism allows for sustained target protein knockdown and can be more effective than traditional inhibition.[4][5]
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[4][6][7] Their dysregulation is implicated in various diseases, including cancer.[4][6] PROTAC-mediated degradation of BET proteins offers a promising therapeutic strategy.[]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of representative potent PROTAC BET degraders from preclinical studies.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BETd-260 (ZBC260) | RS4;11 (Acute Leukemia) | 10 mg/kg, i.v., q3d x 4 | >90% tumor regression | [4][5][7] |
| ARV-771 | 22Rv1 (Castration-Resistant Prostate Cancer) | 30 mg/kg, s.c., daily | Tumor regression | [8] |
| DP1 | SU-DHL-4 (Lymphoma) | 100 mg/kg, i.p., daily for 12 days | Reduced tumor weight | [9] |
| QCA570 | Primary AML Samples (ex-vivo) | N/A | Median IC50 of 120 pM | [6][10] |
Table 2: Pharmacodynamic (PD) Biomarker Modulation in Tumor Tissue
| Compound | Cancer Model | Timepoint | Biomarker Change | Reference |
| BETd-260 | RS4;11 | >24 hours post single dose | Profound degradation of BET proteins, robust cleavage of PARP and caspase-3, strong down-regulation of c-Myc | [4][7] |
| ARV-771 | 22Rv1 | 3 days | BRD4 down-regulation and c-MYC suppression | [8] |
| DP1 | SU-DHL-4 | 12 days | Reduced BRD4 and c-MYC | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to assess the in vivo efficacy of PROTAC BET degraders.
Animal Models and Xenograft Establishment
-
Cell Lines: Human cancer cell lines, such as RS4;11 (acute leukemia) or 22Rv1 (prostate cancer), are cultured under standard conditions.[4][8]
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.[8][9]
-
Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements. Once tumors reach a specified size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
In Vivo Dosing and Efficacy Studies
-
Compound Formulation: The PROTAC BET degrader is formulated in a suitable vehicle for administration (e.g., a solution for intravenous or intraperitoneal injection, or a suspension for subcutaneous injection).
-
Dosing Regimen: The compound is administered to the treatment group according to a predetermined schedule (e.g., daily, every three days) and route (e.g., intravenous, intraperitoneal, subcutaneous). The control group receives the vehicle only.
-
Efficacy Endpoints: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression. At the end of the study, tumors may be excised for further analysis.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At specified time points after dosing, tumors are harvested from a subset of animals.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the levels of BET proteins (BRD2, BRD3, BRD4), downstream signaling molecules (e.g., c-Myc), and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).[4][7]
-
Immunohistochemistry (IHC): Tumor sections can be stained with antibodies against BET proteins and other relevant markers to visualize their expression and localization within the tumor tissue.[9]
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target BET protein.
In Vivo Efficacy Experimental Workflow
References
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Next Frontier in Epigenetic Modulation: A Technical Guide to PROTAC BET Degrader-3 vs. BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between two pivotal classes of molecules targeting the Bromodomain and Extra-Terminal (BET) family of proteins: PROTAC BET degrader-3 (also known as BETd-260) and traditional small-molecule BET inhibitors. As epigenetic readers, BET proteins are critical regulators of gene transcription and are implicated in a variety of diseases, most notably cancer. This document provides a comprehensive comparison of their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation, offering valuable insights for researchers in the field of drug discovery and development.
Introduction: Two Distinct Mechanisms Targeting a Common Foe
BET proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a crucial role in transcriptional activation by recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to gene promoters and enhancers. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
BET inhibitors function through competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the recruitment of transcriptional regulators. This leads to the downregulation of key oncogenes like MYC.
PROTAC BET degraders , on the other hand, represent a novel therapeutic modality. These heterobifunctional molecules are designed to simultaneously bind to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein. This event-driven pharmacology offers the potential for a more profound and sustained therapeutic effect compared to occupancy-driven inhibition.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy of this compound (BETd-260) and representative BET inhibitors.
Table 1: In Vitro Cellular Viability (EC50/IC50 in nM)
| Cell Line | This compound (BETd-260) | JQ1 (BET Inhibitor) | HJB-97 (BET Inhibitor) | Reference |
| Osteosarcoma | ||||
| MNNG/HOS | 1.8 | 1292 | >10000 | [1] |
| Saos-2 | 1.1 | 7444 | >10000 | [1] |
| MG-63 | 8.9 | 2851 | >10000 | [1] |
| SJSA-1 | 5.4 | 2113 | >10000 | [1] |
| Leukemia | ||||
| RS4;11 | 0.051 | - | - | [1][2] |
| MOLM-13 | 2.2 | - | - | [1][2] |
Table 2: In Vitro Protein Degradation (DC50)
| Compound | Target | Cell Line | DC50 (nM) | Time | Reference |
| ZXH-3-26 | BRD4 | 293T | ~5 | 5h | [3] |
| dBET6 | BRD4 | HepG2 | 23.32 | 8h | [4] |
| SIM1 | BRD2, BRD3, BRD4 | MV4;11 | 0.06 - 0.4 | - | [5] |
Note: Direct comparative DC50 values for this compound (BETd-260) were not available in the reviewed literature. The data presented for other PROTACs illustrate the typical picomolar to low nanomolar potency of this class of molecules.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (BETd-260) | Osteosarcoma | MNNG/HOS | 5 mg/kg, i.v., 3 times/week for 3 weeks | ~94% | [1] |
| This compound (BETd-260) | Leukemia | RS4;11 | 5 mg/kg, i.v., every other day, 3 times/week for 3 weeks | >90% regression | [6][7] |
| ARV-771 (BET PROTAC) | Castration-Resistant Prostate Cancer | 22Rv1 | 30 mg/kg, s.c., once daily | Tumor regression | [8] |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Administration | Cmax | T1/2 | AUC | Oral Bioavailability (%) | Reference |
| JQ1 | Mouse | i.p. | - | - | - | 49 | [9][10] |
| JQ1 | Mouse | i.p. (50 mg/kg) | ~10 µM | ~1 h | - | - | [11] |
Note: Detailed pharmacokinetic data for this compound (BETd-260) were not available in the public domain at the time of this review. The data for JQ1 highlights its known short half-life in vivo.[12]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cellular Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability based on the quantification of ATP.[8][13][14]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
Cells in culture medium
-
Test compounds (this compound, BET inhibitors)
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[2][15] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for the desired period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[5]
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[5] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the luminescence signal against the compound concentration using a suitable software (e.g., GraphPad Prism).
Western Blotting for BET Protein Degradation
This protocol details the detection of BET protein levels following treatment with a PROTAC degrader.[4][13][16][17][18][19]
Materials:
-
Cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-GAPDH, anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and treat with various concentrations of the PROTAC degrader or BET inhibitor for the desired time (e.g., 1, 4, 8, 24 hours).[19][20] b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or α-Tubulin). The half-maximal degradation concentration (DC50) can be calculated by plotting the percentage of remaining protein against the degrader concentration.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of anticancer compounds using a subcutaneous xenograft model.[1][6][7][15]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line (e.g., MNNG/HOS or RS4;11)
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of the mice.[7]
-
Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2). b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Compound Administration: a. Administer the test compound (e.g., this compound at 5 mg/kg) and vehicle control via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) according to the specified dosing schedule (e.g., three times a week for three weeks).[1][21]
-
Monitoring: a. Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). b. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). b. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action - PROTAC vs. Inhibitor
Caption: Western Blotting Workflow for Protein Degradation
Caption: Simplified BET Protein Signaling Pathways
Conclusion: A New Paradigm in Epigenetic Drug Discovery
PROTAC BET degraders, exemplified by this compound (BETd-260), demonstrate a significant advancement over traditional BET inhibitors. By inducing the degradation of BET proteins, these molecules can achieve a more profound and durable suppression of oncogenic signaling pathways, leading to superior anti-cancer activity in preclinical models. The picomolar to low nanomolar potency of PROTACs in cellular assays and their remarkable efficacy in vivo underscore their therapeutic potential.
While challenges related to pharmacokinetics and potential off-target effects remain, the continued development and optimization of PROTAC technology hold immense promise for the future of cancer therapy and the broader field of epigenetic drug discovery. This technical guide provides a foundational understanding for researchers to navigate this exciting and rapidly evolving area of science.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide: PROTAC BET Degrader-3 (BETd-260/ZBC260) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins rather than merely inhibiting their function. This guide focuses on PROTAC BET degrader-3, also known as BETd-260 or ZBC260, a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By hijacking the ubiquitin-proteasome system, BETd-260 effectively eliminates these key epigenetic readers, leading to profound anti-cancer effects in a variety of hematological and solid tumor models. This document provides a comprehensive overview of the quantitative efficacy of BETd-260, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the activity of this compound across various cancer cell lines, highlighting its picomolar to nanomolar potency in inducing protein degradation and inhibiting cell proliferation.
Table 1: BET Protein Degradation Efficacy of this compound
| Cancer Type | Cell Line | Target Protein(s) | Effective Degradation Concentration | Treatment Time | Citation |
| Leukemia | RS4;11 | BRD2, BRD3, BRD4 | 30–100 pM | 24 hours | [1][2][3] |
| Leukemia | RS4;11 | BRD2, BRD3, BRD4 | 0.1–0.3 nM | 3 hours | [3] |
| Osteosarcoma | MNNG/HOS | BRD2, BRD3, BRD4 | 3 nM | 24 hours | [4] |
| Osteosarcoma | MNNG/HOS | BRD2, BRD3, BRD4 | 30 nM | 1-24 hours | [4] |
| Hepatocellular Carcinoma | HepG2 | BRD2, BRD3, BRD4 | 10–100 nM | 24 hours | [5][6] |
| Hepatocellular Carcinoma | Multiple Lines† | BRD2, BRD3, BRD4 | 100 nM | 24 hours | [5] |
†BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H cell lines.[5]
Table 2: Anti-proliferative Activity (IC50/EC50) of this compound
| Cancer Type | Cell Line | IC50/EC50 Value | Assay Duration | Citation |
| Leukemia | RS4;11 | 51 pM | 4 days | [1][2][3] |
| Leukemia | MOLM-13 | 2.2 - 2.3 nM | 4 days | [1][3] |
| Triple-Negative Breast Cancer | SUM149 | 1.56 nM | 5 days | [7] |
| Triple-Negative Breast Cancer | SUM159 | 12.5 nM | 5 days | [7] |
| Osteosarcoma | Saos-2 | 1.1 nM | 72 hours | [4][8] |
| Osteosarcoma | MNNG/HOS | 1.8 nM | 72 hours | [4][8] |
| Osteosarcoma | MG-63 | Low nM range | 72 hours | [4] |
| Osteosarcoma | SJSA-1 | Low nM range | 72 hours | [4] |
| Hepatocellular Carcinoma | Multiple Lines‡ | Nanomolar range | Not Specified | [6] |
‡HepG2, BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H cell lines.[6]
Table 3: Induction of Apoptosis by this compound
| Cancer Type | Cell Line(s) | Effective Concentration | Treatment Time | Key Apoptotic Markers | Citation |
| Leukemia | RS4;11, MOLM-13 | 3-10 nM | Not Specified | Cleaved PARP and Caspase-3 | [1] |
| Hepatocellular Carcinoma | HepG2, BEL-7402 | 10-100 nM | 48 hours | Annexin V positive cells, Cleaved PARP, Cleaved Caspase-3 | [5][6] |
| Osteosarcoma | MNNG/HOS, Saos-2 | Not Specified | Not Specified | Massive apoptosis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are step-by-step protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (WST-8/CCK-8)
This protocol is used to determine the concentration-dependent effect of BETd-260 on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-20,000 cells per well in 100 µL of complete culture medium.[2][7] The optimal seeding density should be determined for each cell line to ensure exponential growth over the course of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. A DMSO control should be included.
-
Cell Treatment: After allowing the cells to attach overnight, add 100 µL of the diluted compound solutions to the respective wells.[2]
-
Incubation: Incubate the plates for 72 hours to 5 days at 37°C in a humidified atmosphere with 5% CO2.[2][4][7]
-
Reagent Addition: Add 10 µL of WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance readings to the DMSO-treated control wells. Calculate the IC50 values using a non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[2]
Western Blotting for Protein Degradation
This protocol allows for the visualization and quantification of BET protein degradation following treatment with BETd-260.
-
Cell Treatment: Plate cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 1, 3, 12, 24 hours).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][9] Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[10] Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix the desired amount of protein (e.g., 30 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.[7]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[7][11] Recommended dilutions typically range from 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][11]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[7][11]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by BETd-260.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and pathways associated with this compound.
Caption: Mechanism of Action for this compound.
Caption: Key Signaling Pathways Modulated by this compound.
Caption: General Workflow for Evaluating this compound.
Conclusion
This compound (BETd-260/ZBC260) has demonstrated exceptional potency and efficacy in preclinical cancer models. Its ability to induce rapid and profound degradation of BET proteins at picomolar to nanomolar concentrations translates into robust anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including leukemia, triple-negative breast cancer, hepatocellular carcinoma, and osteosarcoma.[1][4][5][7] The primary mechanism involves the downregulation of key oncogenic transcription factors, notably c-Myc, and the disruption of pro-survival signaling pathways like JAK/STAT.[1][7] This technical guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of this promising BET degrader in the ongoing development of novel cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 7. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
An In-depth Technical Guide to PROTAC BET Degrader-3 and Bromodomain Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC BET (Bromodomain and Extra-Terminal) degrader-3, a heterobifunctional molecule designed to induce the degradation of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are critical epigenetic readers and transcriptional regulators implicated in the pathogenesis of numerous cancers and inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data for representative VHL-based BET degraders, provides detailed experimental protocols for their characterization, and visualizes associated signaling pathways and experimental workflows.
Introduction to BET Proteins and PROTAC Technology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2][3] This interaction is crucial for the recruitment of transcriptional machinery to specific genomic loci, thereby regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation.[1][3] Dysregulation of BET protein function is a hallmark of various malignancies, making them attractive therapeutic targets.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (in this case, a BET protein), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] PROTAC BET degrader-3 is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins.[7][8] This induced proximity facilitates the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[6][9] This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a significant advantage over traditional occupancy-based inhibitors.[10]
Mechanism of Action of this compound
The mechanism of action of this compound involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and the VHL E3 ligase complex. This process can be broken down into the following key steps:
-
Binary Complex Formation: The PROTAC molecule independently binds to a BET protein via its BET inhibitor moiety and to the VHL E3 ligase via its VHL ligand.
-
Ternary Complex Formation: The PROTAC bridges the BET protein and the VHL E3 ligase, forming a transient ternary complex. The stability and cooperativity of this complex are critical for efficient degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated BET protein is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can engage in another cycle of degradation.
Quantitative Data Presentation
Due to the limited availability of public data specifically for "this compound," the following tables summarize representative quantitative data for well-characterized, VHL-based PROTAC BET degraders such as ARV-771 and MZ1. These values provide a benchmark for the expected performance of potent and selective BET degraders.
Table 1: Binding Affinities of Representative VHL-based PROTAC BET Degraders
| Compound | Target Protein | Binding Affinity (Kd/Ki, nM) | Assay Method |
| ARV-771 | BRD2 (BD1) | 34 | Isothermal Titration Calorimetry (ITC) |
| BRD2 (BD2) | 4.7 | ITC | |
| BRD3 (BD1) | 8.3 | ITC | |
| BRD3 (BD2) | 7.6 | ITC | |
| BRD4 (BD1) | 9.6 | ITC | |
| BRD4 (BD2) | 7.6 | ITC | |
| MZ1 | BRD4 (BD2) | 1 | Surface Plasmon Resonance (SPR) |
| VHL Complex | 29 | SPR |
Data compiled from representative studies on VHL-based BET degraders.
Table 2: Degradation Potency and Efficacy of Representative VHL-based PROTAC BET Degraders
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) | Assay Method |
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD2/3/4 | <5 | >90 | 16 | Western Blot |
| VCaP (Prostate Cancer) | BRD2/3/4 | <5 | >90 | 16 | Western Blot | |
| MZ1 | HeLa (Cervical Cancer) | BRD4 | ~100 | >90 | 24 | Western Blot |
| BRD2 | >1000 | <50 | 24 | Western Blot | ||
| BRD3 | >1000 | <50 | 24 | Western Blot |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. Data is representative of published results for well-characterized degraders.[11][12]
Signaling Pathways Modulated by BET Protein Degradation
Degradation of BET proteins by PROTACs leads to the downregulation of key oncogenic and pro-inflammatory signaling pathways.
-
NF-κB Signaling: BET proteins, particularly BRD4, are known to interact with acetylated RELA/p65, a key component of the NF-κB complex, to promote the transcription of pro-inflammatory and anti-apoptotic genes.[2] Degradation of BRD4 disrupts this interaction, leading to the suppression of NF-κB target gene expression.[2][13]
-
Nrf2 Signaling: BET proteins can act as repressors of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[13][14] By degrading BET proteins, the inhibitory effect on Nrf2 is removed, leading to the upregulation of antioxidant and cytoprotective genes.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTAC BET degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in BET protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a dose-response of this compound for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target BET proteins and a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the BET-PROTAC-VHL ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-BET fusion protein and HaloTag®-VHL fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Assay medium (e.g., DMEM without phenol red)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BET and HaloTag®-VHL expression plasmids.
-
Cell Seeding: Plate the transfected cells into a white, 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.
HiBiT Assay for Protein Degradation Kinetics
Objective: To quantitatively measure the kinetics of BET protein degradation in real-time.
Materials:
-
CRISPR/Cas9-engineered cell line expressing a HiBiT-tagged BET protein
-
Assay medium
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and furimazine substrate)
-
This compound
-
White, 96-well assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, 96-well plate and allow them to adhere.
-
PROTAC Treatment: Treat the cells with a dose-response of this compound.
-
Lysis and Detection: At various time points, add the Nano-Glo® HiBiT Lytic Reagent to the wells to lyse the cells and initiate the luminescent reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged BET protein. Calculate the percentage of remaining protein at each time point and concentration to determine the degradation kinetics (rate, DC50, and Dmax).[1][15]
Conclusion
This compound and related molecules represent a promising therapeutic strategy for cancers and other diseases driven by aberrant BET protein function. By inducing the targeted degradation of these epigenetic readers, PROTACs can achieve profound and durable pharmacological effects. The experimental protocols and characterization workflow detailed in this guide provide a robust framework for researchers and drug developers to evaluate the efficacy and mechanism of action of novel BET degraders. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system grows, so too will our ability to design more potent, selective, and clinically effective PROTAC-based therapeutics.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. HiBiT Protein Tagging Technology [promega.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selvita.com [selvita.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
An In-depth Technical Guide to the Ternary Complex of PROTAC BET Degraders
Disclaimer: This guide focuses on the core principles and methodologies for understanding the ternary complex of Proteolysis Targeting Chimera (PROTAC) BET degraders. Due to the limited availability of specific peer-reviewed data for the molecule designated "PROTAC BET degrader-3" (PubChem CID: 137319719), this document will use the extensively studied and structurally characterized VHL-based BET degrader, MZ1 , as a representative example to illustrate the concepts, data, and experimental protocols. The principles outlined are broadly applicable to VHL-recruiting BET degraders of similar architecture.
Introduction to PROTAC BET Degraders and the Ternary Complex
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
BET (Bromodomain and Extra-Terminal) proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer.[2][] PROTAC BET degraders, such as this compound and the model compound MZ1, typically use a ligand like JQ1 to bind to the bromodomains of BET proteins and a ligand for an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase, to mediate their degradation.[][5][6]
The cornerstone of PROTAC efficacy is the formation of a productive ternary complex , consisting of the Target Protein:PROTAC:E3 Ligase.[1][7] The stability, conformation, and cooperativity of this complex are critical determinants of the efficiency and selectivity of target protein ubiquitination and subsequent degradation.[8][9]
Mechanism of Action: A Catalytic Cycle
The PROTAC does not inhibit the target protein directly but acts catalytically to induce its degradation. The process can be visualized as a cycle where a single PROTAC molecule can mediate the destruction of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated degradation of BET proteins.
Quantitative Analysis of Ternary Complex Formation
The formation and stability of the ternary complex can be quantified using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][10][11] A key parameter is cooperativity (α) , which measures how the binding of the PROTAC to one protein influences its binding to the other.
-
α > 1 : Positive cooperativity. The pre-formed binary complex (e.g., VHL:PROTAC) has a higher affinity for the second protein (BET) than the PROTAC alone. This is highly desirable for potent degraders.
-
α = 1 : No cooperativity.
-
α < 1 : Negative cooperativity. The formation of the first binary complex hinders the binding of the second protein.
Table 1: Biophysical Parameters for MZ1 Ternary Complex Formation with VHL and BET Bromodomains (Data compiled from representative literature for the MZ1 degrader)
| Target Protein | Binary K_D (PROTAC to VHL) (nM) | Binary K_D (PROTAC to Target) (nM) | Ternary K_D (nM) | Cooperativity (α) | Reference |
| BRD4 (BD2) | ~70 | ~25 | ~5 | ~5 | [10][12] |
| BRD3 (BD2) | ~70 | ~30 | ~30 | ~1 | [12] |
| BRD2 (BD2) | ~70 | ~40 | ~10 | ~4 | [12] |
Table 2: Cellular Degradation and Anti-proliferative Activity of Representative BET Degraders (Data compiled from literature for potent VHL- and CRBN-based BET degraders)
| Compound | Degrader Type | Cell Line | DC50 (Degradation) | IC50 (Growth Inhibition) | Reference |
| MZ1 | VHL-based | HeLa | ~100 nM (BRD4) | - | [13] |
| ARV-771 | VHL-based | 22Rv1 (Prostate) | <5 nM (BRD4) | ~5 nM | [14] |
| Compound 9 | CRBN-based | RS4;11 (Leukemia) | 3-10 nM (BRD2/3/4) | 4.3 nM | [15][16] |
| BETd-260 | CRBN-based | RS4;11 (Leukemia) | 0.1-0.3 nM (BRD2/3/4) | 0.051 nM | [15][17] |
Key Experimental Protocols
Detailed protocols are essential for accurately characterizing the ternary complex. Below are summarized methodologies for core biophysical and cellular assays.
SPR is used to measure the real-time binding kinetics (association/dissociation rates) and affinities of the binary and ternary complexes.[12][18]
Protocol Summary:
-
Immobilization: Covalently couple the purified E3 ligase complex (e.g., VHL:ElonginB:ElonginC) to a sensor chip surface (e.g., CM5 chip). This allows a single surface to be used for screening multiple PROTACs and target proteins.[19]
-
Binary Interaction (PROTAC:Ligase): Inject serial dilutions of the PROTAC over the ligase-functionalized surface to determine the binding affinity and kinetics (k_on, k_off, K_D) of the PROTAC for the E3 ligase.
-
Ternary Interaction (Target:PROTAC:Ligase): Prepare solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4-BD2) mixed with serial dilutions of the PROTAC.[12]
-
Injection & Measurement: Inject these mixtures over the ligase surface. The resulting sensorgrams reflect the formation and dissociation of the full ternary complex.
-
Data Analysis: Fit the binding data to a 1:1 kinetic model to determine the ternary k_on, k_off, and K_D. Calculate cooperativity (α) by dividing the binary K_D (from step 2) by the ternary K_D (from step 4).[18]
Caption: Workflow for analyzing PROTAC ternary complex kinetics using SPR.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction.[11]
Protocol Summary:
-
Protein Preparation: Purify all protein components (VHL complex and BET bromodomain) to high concentration and purity. Dialyze all components into the identical buffer to minimize heat of dilution effects.
-
Binary Titration 1 (PROTAC into Target): Place the BET bromodomain protein in the sample cell. Titrate in the PROTAC from the syringe and measure the resulting heat changes to determine the K_D for the PROTAC:BET interaction.
-
Binary Titration 2 (PROTAC into Ligase): Place the VHL complex in the sample cell and titrate in the PROTAC to determine the K_D for the PROTAC:VHL interaction.
-
Ternary Titration: Place the VHL complex, pre-saturated with the PROTAC, in the sample cell. Titrate in the BET bromodomain protein. The resulting thermogram reflects the formation of the ternary complex.
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.
This assay directly measures the reduction in target protein levels within cells following treatment with the degrader.
Protocol Summary:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11, HeLa) and allow them to adhere. Treat the cells with a dose-response curve of the PROTAC degrader for a specified time (e.g., 3, 6, 16, or 24 hours).[14][17]
-
Controls: Include a vehicle control (e.g., DMSO), a control with the proteasome inhibitor (e.g., MG132 or carfilzomib) to confirm degradation is proteasome-dependent, and a control with an inactive epimer of the PROTAC if available.[14]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target proteins (e.g., anti-BRD2, -BRD3, -BRD4) and a loading control (e.g., anti-GAPDH, -Actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein level to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded).
Structural Insights and Rational Design
The crystal structure of the VHL:MZ1:BRD4(BD2) ternary complex provided groundbreaking insights into PROTAC-mediated molecular recognition.[13][20]
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [arxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: In Vitro Profiling of PROTAC BET Degraders
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3][4]
Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-Myc.[2][5] Their inhibition has shown therapeutic promise in various cancers. PROTAC BET degraders offer a superior therapeutic strategy compared to traditional inhibitors by completely removing BET proteins, which can lead to a more profound and durable biological response and potentially overcome resistance mechanisms.[3][6] This document provides detailed protocols for the essential in vitro assays required to characterize a novel PROTAC BET degrader, which we will refer to as "PROTAC BET Degrader-3."
Mechanism of Action: PROTAC-Mediated BET Protein Degradation
PROTAC BET degraders operate by hijacking the UPS. The PROTAC molecule simultaneously binds to a BET protein and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.[1][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[4] The degradation of BET proteins disrupts super-enhancer-mediated transcription, leading to the downregulation of oncogenes like c-Myc, which in turn induces cell cycle arrest and apoptosis.[2][7][8]
Data Presentation: Performance of Known BET Degraders
The efficacy of a PROTAC is quantified by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum percentage of degradation). Its cellular potency is often measured by its IC₅₀ (concentration for 50% inhibition of cell growth). Below is a summary of reported values for well-characterized BET degraders.
| Compound | Target(s) | E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ (Growth) | Reference(s) |
| MZ1 | BRD4 > BRD2/3 | VHL | HeLa | ~2-20 nM (BRD4) | >90% | - | [9][10] |
| ARV-771 | Pan-BET | VHL | 22Rv1 (Prostate) | <1 nM | >90% | ~50 nM | [6][11] |
| dBET1 | Pan-BET | Cereblon | various | ~30 nM | >90% | - | [12] |
| Compound 23 | Pan-BET | Cereblon | RS4;11 (Leukemia) | 0.1 - 0.3 nM | >90% | 51 pM | [7] |
| BETd-260 | Pan-BET | Cereblon | MNNG/HOS (Osteosarcoma) | <3 nM | >95% | ~10-50 nM | [4] |
Experimental Protocols
Western Blot for BET Protein Degradation
This is the cornerstone assay to directly measure the degradation of target BET proteins.
A. Objective: To quantify the dose- and time-dependent degradation of BRD2, BRD3, and BRD4, and the downstream suppression of c-Myc.
B. Materials:
-
Cancer cell line of interest (e.g., RS4;11, 22Rv1, MDA-MB-468).[6][7][13]
-
This compound and relevant controls (e.g., BET inhibitor like JQ1, inactive diastereomer).
-
Cell culture medium, FBS, and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Anti-BRD2, Anti-BRD3, Anti-BRD4 (Bethyl Laboratories), Anti-c-Myc (Cell Signaling Technology), Anti-GAPDH or β-actin (loading control).[7][14]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate.
C. Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[7]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-BRD4, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.
D. Mechanism Confirmation: To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132 or Carfilzomib) for 1-2 hours before adding the PROTAC degrader.[4][15] Degradation should be blocked or significantly reduced.
Cell Viability Assay
This assay measures the functional consequence of BET degradation on cell proliferation and survival.
A. Objective: To determine the IC₅₀ value of this compound.
B. Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8).[16][17]
-
Opaque-walled 96-well plates suitable for luminescence.
-
Multimode plate reader.
C. Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 to 120 hours).[16][18]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC induces ubiquitination of the target protein. An AlphaLISA-based kit is a common high-throughput method.
A. Objective: To confirm that this compound induces the ubiquitination of a BET protein in a cell-free system.
B. Principle (based on a commercial kit like BPS Bioscience #79900): [19][20] The assay measures the proximity between a GST-tagged BET protein and biotinylated-ubiquitin. The PROTAC brings the BET protein into proximity with the Cereblon E3 ligase complex. In the presence of E1, E2, and ATP, biotin-ubiquitin is transferred to the BET protein. Glutathione acceptor beads bind the GST-tag, and Streptavidin donor beads bind the biotin. When in proximity, laser excitation of the donor bead generates a signal from the acceptor bead, which is proportional to the level of ubiquitination.[20]
C. Materials (Illustrative):
-
PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains (contains E1, E2, Cereblon complex, GST-BRD3/4, Biotin-Ubiquitin, ATP, Assay Buffer).[19]
-
This compound.
-
AlphaLISA-compatible microplates and plate reader.
D. Protocol (Abbreviated):
-
Prepare Master Mix: In assay buffer, prepare a master mix containing the Cereblon complex and the GST-tagged BET protein (e.g., BRD4).
-
Add PROTAC: Add serial dilutions of this compound or control compounds to the wells.
-
Initiate Reaction: Add a mix of E1, E2, ATP, and Biotin-Ubiquitin to all wells to start the ubiquitination reaction.
-
Incubation: Seal the plate and incubate at 30°C for 60-90 minutes.[19]
-
Detection:
-
Add AlphaLISA GSH Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Measurement: Read the plate on an AlphaLISA-compatible reader. The signal intensity correlates directly with the amount of BET protein ubiquitination.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 18. glpbio.com [glpbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PROTAC BET Degrader-3 Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2][3] PROTAC BET degrader-3 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[2][5] This application note provides a detailed protocol for assessing the degradation of BET proteins upon treatment with this compound using Western blot analysis.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between the target BET protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Mechanism of PROTAC-mediated BET protein degradation.
Experimental Protocols
This section details the Western blot protocol to quantify the degradation of BRD2, BRD3, and BRD4 in response to this compound treatment.
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Carfilzomib) (optional, for mechanism validation)[7]
Reagents for Protein Extraction and Quantification:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer[6]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
Reagents for Western Blotting:
-
4-20% Tris-Glycine Gels
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Cell Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 3, 8, 16, or 24 hours).[6][7][8] Include a DMSO-treated vehicle control.
-
(Optional) Control for Proteasome-Mediated Degradation: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound to confirm that degradation is proteasome-dependent.[7]
Protein Extraction
-
Cell Harvesting: After treatment, collect cells. For adherent cells, wash with ice-cold PBS and then scrape. For suspension cells, centrifuge to pellet.
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Concentration Measurement: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a 4-20% Tris-Glycine gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin, or α-Tubulin) overnight at 4°C with gentle agitation. Refer to Table 1 for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation
The following table summarizes the recommended quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range |
| Cell Lines | RS4;11, MOLM-13, 22Rv1, HepG2, MDA-MB-231[5][6][7][8] |
| Treatment Concentration | 0.1 nM - 1 µM |
| Treatment Duration | 3 - 24 hours[6][8] |
| Protein Loading per Lane | 20 - 30 µg[6] |
| Primary Antibody: Anti-BRD2 | 1:1000 dilution |
| Primary Antibody: Anti-BRD3 | 1:1000 dilution |
| Primary Antibody: Anti-BRD4 | 1:1000 dilution[2] |
| Primary Antibody: Loading Control | 1:1000 - 1:10,000 dilution (Antibody dependent) |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 dilution |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing this compound efficacy.
Western blot experimental workflow.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols: PROTAC BET Degrader-3 Dose-Response Curve Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[][2][3] PROTAC BET degrader-3 is a heterobifunctional molecule designed to bring about the degradation of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene transcription and are implicated in various cancers.[][4] This document provides detailed protocols for establishing a dose-response curve for this compound, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Mechanism of Action
This compound functions by forming a ternary complex with a BET protein (the protein of interest, POI) and an E3 ubiquitin ligase.[][2] This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[2][4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors, such as the RS4;11 acute leukemia cell line or the MOLM-13 acute leukemia cell line.[5]
-
Cell Culture: Culture the selected cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 12,000 cells per well in 100 µL of media.[6] Incubate for 24 hours to allow for cell adherence and recovery.
II. This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C.
-
Serial Dilution: Perform a serial dilution of the PROTAC stock solution to achieve the desired final concentrations. A 10-point dose curve with 1:3 serial dilutions is recommended to cover a broad concentration range (e.g., 10 µM to 0.5 nM).[7][8]
-
Treatment: Add the diluted PROTAC solutions to the corresponding wells of the 96-well plate. Include a DMSO-only control (vehicle).
-
Incubation: Incubate the treated cells for a predetermined time. A time-course experiment (e.g., 1, 3, 6, and 24 hours) is recommended to determine the optimal time point for maximal degradation.[9][10] For a standard dose-response curve, a 16-hour incubation is often effective.[7][8]
III. Endpoint Analysis: Western Blotting for Protein Degradation
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BET protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
IV. Endpoint Analysis: Cell Viability Assay
-
Assay Setup: Prepare a separate 96-well plate with cells seeded and treated as described in sections I and II.
-
Incubation: Incubate the cells for a longer duration, typically 72 hours, to observe effects on cell proliferation.[8]
-
Viability Measurement: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[7][11] Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of cell viability.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison and interpretation.
Table 1: Dose-Response Data for BET Protein Degradation
| PROTAC Conc. (nM) | % BRD2 Degradation (Mean ± SD) | % BRD3 Degradation (Mean ± SD) | % BRD4 Degradation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 0.5 | |||
| 1.5 | |||
| 4.5 | |||
| 13.7 | |||
| 41.1 | |||
| 123.4 | |||
| 370.3 | |||
| 1111 | |||
| 3333 | |||
| 10000 |
Table 2: Dose-Response Data for Cell Viability
| PROTAC Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 0 |
| 0.5 | |
| 1.5 | |
| 4.5 | |
| 13.7 | |
| 41.1 | |
| 123.4 | |
| 370.3 | |
| 1111 | |
| 3333 | |
| 10000 |
Table 3: Summary of Potency and Efficacy Parameters
| Parameter | BRD2 | BRD3 | BRD4 | Cell Viability |
| DC50 (nM) | N/A | |||
| Dmax (%) | N/A | |||
| IC50 (nM) | N/A | N/A | N/A |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
This application note provides a comprehensive guide for establishing a robust dose-response curve for this compound. By following these detailed protocols, researchers can accurately determine the potency and efficacy of this compound in degrading BET proteins and inhibiting cancer cell growth. The provided templates for data presentation will aid in the clear and concise communication of experimental results.
References
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Experimental Design of PROTAC BET Degrader-3 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies involving Proteolysis Targeting Chimera (PROTAC) Bromodomain and Extra-Terminal (BET) degraders. The protocols outlined below are essential for the characterization, validation, and advancement of novel BET degrader candidates.
Introduction to PROTAC BET Degraders
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate specific target proteins.[1][2][3] A PROTAC consists of a ligand that binds to the target protein (in this case, a BET protein), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This tripartite association forms a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][2][] This "event-driven" pharmacology offers a powerful alternative to traditional "occupancy-driven" inhibition, potentially leading to more profound and durable biological effects.[3]
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play crucial roles in regulating gene transcription.[7][8] They are implicated in various diseases, particularly cancer, due to their role in controlling the expression of key oncogenes such as c-MYC.[9][10] By inducing the degradation of BET proteins, PROTACs can effectively suppress these oncogenic signaling pathways.
Core Experimental Workflow
A systematic approach is crucial for the evaluation of PROTAC BET degraders. The following workflow outlines the key stages of characterization, from initial biochemical validation to cellular functional assays.
Caption: A typical experimental workflow for PROTAC BET degrader characterization.
Signaling Pathway: BET Protein Regulation of c-MYC
BET proteins, particularly BRD4, are critical for the transcriptional activation of the MYC oncogene. BRD4 binds to acetylated histones at the MYC promoter and enhancer regions, recruiting transcriptional machinery to drive its expression. PROTAC-mediated degradation of BRD4 leads to the eviction of this complex, resulting in the downregulation of c-MYC transcription and subsequent anti-proliferative effects.
Caption: PROTAC-mediated degradation of BET protein disrupts c-MYC transcription.
Data Presentation: Summary of Quantitative Data
Effective evaluation of PROTAC BET degraders requires the quantitative assessment of their potency and efficacy. The following tables provide a template for summarizing key experimental data.
Table 1: In Vitro and Cellular Degradation Potency
| Compound | Target | E3 Ligase Ligand | Ternary Complex Kd (nM) | DC₅₀¹ (nM) in RS4;11 cells | Dₘₐₓ² (%) in RS4;11 cells |
| BET Degrader-3 | BRD4 | Cereblon | User-defined | User-defined | User-defined |
| Reference Degrader | BRD4 | Cereblon | User-defined | User-defined | User-defined |
| Negative Control | BRD4 | Cereblon (inactive) | User-defined | User-defined | User-defined |
¹DC₅₀: Concentration required for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | IC₅₀³ (nM) after 72h |
| BET Degrader-3 | RS4;11 | User-defined |
| MOLM-13 | User-defined | |
| Reference Degrader | RS4;11 | User-defined |
| MOLM-13 | User-defined | |
| BET Inhibitor | RS4;11 | User-defined |
| MOLM-13 | User-defined |
³IC₅₀: Concentration required for 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the immunodetection of BET proteins (BRD2, BRD3, BRD4) to quantify their degradation following treatment with a PROTAC degrader.
Materials:
-
Cell lines (e.g., RS4;11, MOLM-13)
-
PROTAC BET Degrader-3 and controls
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC degrader for a specified time (e.g., 2, 4, 8, 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes.[12][13]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.[13] Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Protocol 2: RT-qPCR for c-MYC mRNA Expression
This protocol is for quantifying the mRNA levels of the BET target gene c-MYC to assess the downstream functional consequences of BET protein degradation.
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC degrader at various concentrations and time points (e.g., 2, 4, 8 hours).[10]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
Quantitative PCR (qPCR): Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers for c-MYC and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method.[16] Normalize the Ct value of c-MYC to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in c-MYC expression relative to the vehicle-treated control (ΔΔCt).
Protocol 3: Cell Viability Assay (WST-8/MTS)
This colorimetric assay measures cell viability and proliferation to determine the cytotoxic or cytostatic effects of the PROTAC BET degrader.[17]
Materials:
-
Cell lines (e.g., RS4;11, MOLM-13)
-
96-well cell culture plates
-
This compound and controls
-
WST-8 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.[18]
-
Reagent Addition: Add 10 µL of WST-8 or MTS reagent to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: PROTAC-Induced Degradation
The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the BET protein, the PROTAC molecule, and an E3 ligase (e.g., Cereblon or VHL).[20] This proximity induces the E3 ligase to transfer ubiquitin to the BET protein, marking it for destruction by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles of degradation.[2][3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol [protocols.io]
- 15. biorxiv.org [biorxiv.org]
- 16. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: PROTAC BET Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET degrader-3 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). This molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to BET proteins, connected by a flexible linker.[1][2][3][4] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BET proteins, offering a powerful tool for studying the roles of these epigenetic readers in various biological processes and as a potential therapeutic strategy in oncology and other diseases.[5][6]
Physicochemical Properties and Solubility
This compound is a light yellow to yellow solid.[2] Its solubility is a critical factor for its use in in vitro and in vivo experiments.
| Property | Value |
| Molecular Formula | C₅₃H₆₄N₁₂O₉S |
| Molecular Weight | 1045.22 g/mol |
| CAS Number | 3031993-61-7 |
| Appearance | Light yellow to yellow solid[2] |
| Solubility | DMSO: 100 mg/mL (95.67 mM). Ultrasonic assistance is recommended. It is important to use newly opened DMSO as it is hygroscopic and can affect solubility.[2] |
| Storage (Powder) | -20°C for up to 3 years.[2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.
| Desired Concentration | Solvent | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | DMSO | 1.045 mg | 5.226 mg | 10.452 mg |
| 5 mM | DMSO | 5.226 mg | 26.13 mg | 52.26 mg |
| 10 mM | DMSO | 10.452 mg | 52.26 mg | 104.52 mg |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 10.45 mg of this compound powder.
-
Add 1 mL of fresh, high-purity DMSO.
-
Vortex and sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Mechanism of Action: BET Protein Degradation
This compound functions by inducing the formation of a ternary complex between the target BET protein and the VHL E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound. These are general protocols that may require optimization for specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of BET Protein Degradation
This protocol is for determining the dose-dependent and time-course effects of this compound on the levels of BET proteins (BRD2, BRD3, and BRD4).
Materials:
-
Cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Western Blot Workflow for BET Degradation Analysis.
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (CAS 3031993-61-7) is not publicly available in the searched literature. The synthesis of PROTACs is a complex multi-step process that is often proprietary. However, the general strategy for synthesizing a PROTAC such as this involves the separate synthesis of three key components: the BET-binding warhead, the VHL E3 ligase ligand, and a linker with reactive functional groups. These components are then coupled together, often in a convergent synthesis approach.
The synthesis would likely involve standard organic chemistry reactions such as amide bond formation, ether synthesis, and cross-coupling reactions to connect the different moieties. Purification at each step, typically by column chromatography, would be essential to ensure the purity of the intermediates and the final product.
Conclusion
This compound is a valuable research tool for inducing the selective degradation of BET proteins. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful attention to solubility, storage, and experimental design will ensure high-quality, reproducible data.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PROTAC BET Degrader-3 Induced Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[6] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. PROTAC BET degraders offer a powerful strategy to not just inhibit, but eliminate BET proteins, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.[5][6]
This document provides detailed protocols and application notes for measuring the induced degradation of BET proteins by PROTAC BET degrader-3 , a PROTAC that connects a BET-binding ligand to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[7][8] The methodologies described herein are essential for characterizing the efficacy, selectivity, and mechanism of action of this and other BET-targeting PROTACs.
Mechanism of Action: PROTAC-mediated BET Protein Degradation
This compound functions by inducing the formation of a ternary complex between a BET protein (e.g., BRD4) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting catalytically.
Caption: Workflow of this compound mediated protein degradation.
Data Presentation: Quantifying BET Degradation
Precise quantification of protein degradation is critical for evaluating PROTAC efficacy. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cellular viability.
Note: As of the last update, specific quantitative data for "this compound" is not publicly available. The following tables present example data from well-characterized VHL-based and CRBN-based BET PROTACs to illustrate the expected data format and typical potency.
Table 1: Degradation Potency (DC50) of BET PROTACs in Cancer Cell Lines
| Compound | E3 Ligase Ligand | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Citation |
| SIM1 | VHL | HEK293 | BRD2 | 0.7 | >95 | [9] |
| SIM1 | VHL | HEK293 | BRD3 | 9.5 | >95 | [9] |
| SIM1 | VHL | HEK293 | BRD4 | 1.2 | >95 | [9] |
| BETd-260 | Cereblon | RS4;11 | BRD2 | ~0.3 | >90 | [6] |
| BETd-260 | Cereblon | RS4;11 | BRD3 | ~0.1 | >90 | [6] |
| BETd-260 | Cereblon | RS4;11 | BRD4 | ~0.3 | >90 | [6] |
| QCA570 | Cereblon | 5637 | BRD4 | ~1 | >90 | [10][11] |
| ARV-771 | VHL | 22Rv1 | BRD2/3/4 | <5 | >90 | [12] |
Table 2: Anti-proliferative Activity (IC50) of BET PROTACs
| Compound | E3 Ligase Ligand | Cell Line | IC50 (nM) | Citation |
| SIM1 | VHL | MV4;11 | 0.06 | [9] |
| BETd-260 | Cereblon | RS4;11 | 0.051 | [6] |
| QCA570 | Cereblon | MV-4-11 | 0.0083 | [13] |
| ARV-771 | VHL | 22Rv1 | <1 | [12] |
Experimental Protocols
To comprehensively assess the activity of this compound, a combination of techniques should be employed to measure changes at the protein and mRNA levels, as well as global effects on the proteome.
Caption: Experimental workflow for assessing PROTAC activity.
Western Blotting for BET Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of target proteins.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Level Analysis
RT-qPCR is used to determine if the PROTAC-induced degradation of BET proteins affects the mRNA levels of the BET genes themselves or their downstream targets like c-MYC. A reduction in target protein levels without a corresponding decrease in mRNA levels is indicative of post-translational degradation.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target genes (BRD2, BRD3, BRD4, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Validated Primer Sequences (Human):
-
GAPDH: Forward - 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'[16]
-
MYC: (Commercially available validated primers are recommended, e.g., OriGene #HP206146)[10]
-
BRD2: (Commercially available validated primers are recommended, e.g., OriGene #HP229692)[17]
-
BRD3: (Primer design using software like Primer-BLAST is recommended)
-
BRD4: (Primer design using software like Primer-BLAST is recommended)
-
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mass Spectrometry-Based Proteomics for Global Proteome Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein changes in response to PROTAC treatment. This is crucial for identifying off-target effects and understanding the broader cellular consequences of BET protein degradation. Tandem Mass Tag (TMT) labeling is a common method for quantitative proteomics.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and quantify the protein concentration as described in the Western blot protocol.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
-
TMT Labeling:
-
Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.[18]
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Analyze the data for changes in the abundance of BET proteins (on-target effect) and other proteins (potential off-target effects).
-
Signaling Pathway
BET proteins, particularly BRD4, are critical regulators of gene transcription. They bind to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the proto-oncogene c-MYC. By degrading BET proteins, this compound disrupts this signaling cascade, leading to the downregulation of c-MYC and other downstream effectors, ultimately inhibiting cell proliferation and promoting apoptosis in cancer cells.
Caption: BET protein signaling pathway and the effect of PROTAC-induced degradation.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excelra.com [excelra.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
- 9. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-BRD2 Antibody from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 14. BRD2 Antibody (NBP1-30475): Novus Biologicals [novusbio.com]
- 15. BRD2 Polyclonal Antibody (PA5-95726) [thermofisher.com]
- 16. Identification of valid reference genes for gene expression studies of human stomach cancer by reverse transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BET Degrader-3 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC BET (Bromodomain and Extra-Terminal) degraders in mouse xenograft models, a critical step in the preclinical evaluation of this promising class of anti-cancer agents. The protocols outlined below are based on established methodologies for assessing the in vivo efficacy and mechanism of action of these compounds. For the purpose of these notes, "PROTAC BET degrader-3" will be represented by well-characterized pan-BET degraders such as ARV-825, dBET6, and BETd-260, which have been extensively studied in the scientific literature.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[1][2][3] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc.[4][5][6] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[4][7] Their role in various cancers has made them attractive therapeutic targets.[5][8] PROTAC BET degraders offer a powerful alternative to traditional small-molecule inhibitors, as they lead to the physical elimination of BET proteins, which can result in a more profound and sustained downstream effect and potentially overcome resistance mechanisms associated with inhibitors.[1][9]
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of representative PROTAC BET degraders in various subcutaneous mouse xenograft models.
| Table 1: Efficacy of ARV-825 in Mouse Xenograft Models | ||||||
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Duration | Key Outcomes & References |
| Neuroblastoma | SK-N-BE(2) | Nude | 5 mg/kg | Intraperitoneal (daily) | 20 days | Significant reduction in tumor burden; Downregulation of BRD4 and MYCN expression.[10] |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude | 10 mg/kg | Intraperitoneal (daily) | 21 days | Significantly decreased tumor burden.[11] |
| Gastric Cancer | HGC27 | Nude | 10 mg/kg | Intraperitoneal (daily) | 20 days | Significantly reduced tumor burden; In vivo downregulation of BRD4.[12] |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | Nude | 10 mg/kg | Intraperitoneal (daily) | 14 days | Reduced tumor volume and weight; Downregulation of BRD4 and c-Myc.[13] |
| Thyroid Carcinoma | TPC-1 | SCID | 5 or 25 mg/kg | Oral (daily) | 35 days | Potently inhibited xenograft growth; BRD4 degradation and downregulation of c-Myc, Bcl-xL, and cyclin D1 in tumors.[14] |
| Castration-Resistant Prostate Cancer | 22Rv1 | Nu/Nu | 10 or 30 mg/kg | Subcutaneous (daily) | 14-21 days | Dose-dependent tumor growth inhibition and regression; BRD4 downregulation and c-MYC suppression.[15] |
| Table 2: Efficacy of dBET6 in Mouse Xenograft Models | ||||||
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Duration | Key Outcomes & References |
| T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | 7.5 mg/kg | Not specified | Not specified | Showed significant survival benefit and dramatic activity.[16] |
| General (Retina) | - | BALB/cJ | 10 mg/kg | Intraperitoneal | Single or two doses | Effective degradation of BRD2, 3, and 4 in the mouse retina.[17][18] |
| Table 3: Efficacy of BETd-260 (ZBC260) in Mouse Xenograft Models | ||||||
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Duration | Key Outcomes & References |
| Leukemia | RS4;11 | SCID | 5 mg/kg | Intravenous (every other day, 3x/week) | 3 weeks | Rapid tumor regression (>90%); Degradation of BRD2/3/4 and downregulation of c-Myc in tumors.[6][19][20][21] |
| Hepatocellular Carcinoma | Not specified | Not specified | 5 mg/kg | Not specified | Single dose | Significant suppression of BRD2/3/4 expression in tumor tissue.[8] |
| Osteosarcoma | MNNG/HOS | Not specified | 5 mg/kg | Intravenous (single dose) | 24 hours (PD study) | Degradation of BET proteins and induction of apoptosis in tumor tissue.[22] |
| Osteosarcoma | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Not specified | Not specified | Profoundly inhibited tumor growth.[22] |
Visualizations: Mechanisms and Workflows
Caption: Mechanism of Action for a PROTAC BET Degrader.
Caption: Experimental Workflow for a Mouse Xenograft Study.
Caption: Downstream Signaling Effects of BET Protein Degradation.
Experimental Protocols
Protocol 1: Mouse Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a PROTAC BET degrader.
Materials:
-
Cancer cell line of interest (e.g., HGC27, SK-N-BE(2))
-
Appropriate cell culture medium and supplements
-
6-8 week old immunodeficient mice (e.g., Nude, SCID, NSG)[23][24]
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS, syringes, and needles
-
This compound and vehicle solution (e.g., 10% Kolliphor® HS15)[12]
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.[25]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the dorsal flank of each mouse.[25]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumors 2-3 times per week using digital calipers once they become palpable. Calculate tumor volume using the formula: (Length x Width²) / 2 or (width × width × length × 0.52).[10][11][13]
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=6-10 mice per group).[10][11][12]
-
Drug Administration: Administer the PROTAC BET degrader or vehicle control according to the planned schedule (e.g., daily intraperitoneal injection of 10 mg/kg ARV-825).[11][12] Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.[10]
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days). The study endpoint may be defined by tumor volume limits, a pre-determined time point, or signs of adverse effects.
-
Sample Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis (Western Blot) or fix them in formalin for histological analysis (IHC).
Protocol 2: Western Blot Analysis of Tumor Lysates
This protocol is for assessing the degradation of BET proteins (e.g., BRD4) and the expression of downstream targets (e.g., c-Myc) in tumor tissue.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[25]
Protocol 3: Immunohistochemistry (IHC)
This protocol is for analyzing the expression of proteins like BRD4, c-Myc, and proliferation marker Ki-67 in fixed tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks
-
Microtome
-
Glass slides
-
Citrate buffer (for antigen retrieval)
-
Hydrogen peroxide (for quenching endogenous peroxidase)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-BRD4, anti-Ki67, anti-cleaved-caspase 3)[13]
-
Biotinylated secondary antibody and HRP-streptavidin conjugate (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Slide Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount them on charged glass slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0) for 10-20 minutes.
-
Staining: a. Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding with a blocking solution for 30 minutes. c. Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C. d. Apply the secondary antibody followed by the HRP conjugate, with washes in between.
-
Visualization: Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the slides, clear in xylene, and coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. The intensity and percentage of positive-staining cells can be quantified to compare protein expression between treatment and control groups.[13]
Conclusion
PROTAC BET degraders have demonstrated significant anti-tumor efficacy across a wide range of preclinical mouse xenograft models.[9][10][12][14][19] Their ability to induce rapid and sustained degradation of BET proteins leads to the suppression of key oncogenic drivers like c-Myc, resulting in tumor growth inhibition and, in some cases, regression.[10][15][19] The protocols provided herein offer a standardized framework for researchers to effectively evaluate the in vivo pharmacology of novel BET degraders, a critical step towards their clinical translation for the treatment of various malignancies.
References
- 1. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 2. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 15. researchgate.net [researchgate.net]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. researchgate.net [researchgate.net]
- 18. The BET PROTAC inhibitor dBET6 protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xenograft.org [xenograft.org]
- 24. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC BET Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] PROTAC BET degrader-3, also known as ZBC260 or BETd-260, is a highly potent and selective small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[3][4] These epigenetic readers are critical regulators of gene transcription and are implicated in the pathogenesis of various cancers and other diseases.[][6] By inducing the degradation of BET proteins, this compound offers a powerful tool for investigating cellular signaling pathways and presents a promising therapeutic strategy for cancers dependent on BET protein function.[3][]
This document provides a comprehensive overview of cell lines sensitive to this compound, detailed experimental protocols for assessing its activity, and a summary of its impact on key signaling pathways.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][][7] This trimolecular complex formation brings the BET protein into close proximity with the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the 26S proteasome.[2][8]
Caption: Mechanism of action of this compound.
Sensitive Cell Lines
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The sensitivity is often correlated with the cell's dependence on BET protein function for survival and proliferation.
| Cell Line | Cancer Type | Reported Sensitivity (IC50/DC50) | Reference(s) |
| RS4;11 | Acute Leukemia | IC50: 51 pM | [4] |
| MOLM-13 | Acute Leukemia | IC50: 2.3 nM | [4] |
| 22Rv1 | Prostate Cancer | Sensitive | [3] |
| LNCaP | Prostate Cancer | Sensitive | [3] |
| VCaP | Prostate Cancer | Sensitive | [3] |
| MNNG/HOS | Osteosarcoma | Potent degradation at 3 nM | [9] |
| Saos-2 | Osteosarcoma | Potent degradation at 3 nM | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive | [10] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Sensitive | [10] |
| Glioma Cells | Glioma | Sensitive | [11] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the activity of this compound.
Caption: Experimental workflow for characterizing this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of this compound on cell proliferation and viability.
Materials:
-
Sensitive cell line of interest (e.g., RS4;11)
-
Complete cell culture medium
-
This compound (ZBC260/BETd-260)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or vehicle.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for BET Protein Degradation
This protocol is used to directly visualize and quantify the degradation of BET proteins following treatment with this compound.[12][13][14]
Materials:
-
Sensitive cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specific time (e.g., 2, 4, 8, 24 hours).
-
For a control, pre-treat one well with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour before adding the degrader.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate the DC50 (concentration at which 50% of the protein is degraded).
-
Protocol 3: Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the degradation of BET proteins is mediated by the ubiquitin-proteasome system.[8]
Materials:
-
Sensitive cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MG-132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
-
Other western blot reagents as listed in Protocol 2
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat the cells with MG-132 (10 µM) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with this compound or DMSO for a short period (e.g., 1-4 hours).
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform western blotting as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
-
The input lysates should also be run to confirm equal protein loading and successful BRD4 degradation.
-
Signaling Pathways Affected
Degradation of BET proteins by this compound has profound effects on various oncogenic signaling pathways.
-
MYC Signaling: BET proteins are crucial for the transcription of the MYC oncogene. Their degradation leads to a rapid downregulation of MYC expression, which is a key driver in many cancers.[3]
-
AR Signaling: In prostate cancer, BET proteins co-activate the androgen receptor (AR). Degradation of BET proteins disrupts AR signaling, inhibiting the growth of AR-dependent prostate cancer cells.[3]
-
Wnt/β-catenin Signaling: In glioma, this compound has been shown to inhibit tumor growth and stem-like cell properties by repressing the Wnt/β-catenin pathway.[11]
-
Apoptosis: By downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, BET degraders can induce apoptosis in sensitive cancer cells.[9]
Caption: Key signaling pathways affected by BET protein degradation.
Conclusion
This compound is a powerful chemical probe for studying the biological functions of BET proteins and a promising therapeutic candidate for the treatment of various cancers. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this degrader in their studies. Careful experimental design and data interpretation are crucial for elucidating the full potential of this targeted protein degradation technology.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocol [protocols.io]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for PROTAC BET Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PROTAC (Proteolysis Targeting Chimera) BET (Bromodomain and Extra-Terminal) degraders, focusing on treatment duration and concentration for in vitro studies. While "PROTAC BET degrader-3" is a specific chemical entity, detailed public data for this exact molecule is limited. Therefore, this document leverages data from well-characterized and functionally similar BET degraders such as MZ1, ARV-771, and dBET1 to provide representative protocols and application data. These molecules all function by inducing the degradation of BET family proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system.[][2][3][4]
Mechanism of Action
PROTAC BET degraders are heterobifunctional molecules composed of a ligand that binds to a BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[][2][3] This ternary complex formation (BET protein-PROTAC-E3 ligase) facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[4] This event-driven, catalytic mechanism allows for sustained target protein knockdown at low concentrations.[5]
Caption: Mechanism of Action for a PROTAC BET Degrader.
Data Presentation: Treatment Concentration and Duration
The optimal concentration and duration of treatment with a PROTAC BET degrader are cell-line dependent and assay-specific. The following tables summarize typical conditions for commonly used BET degraders.
Table 1: In Vitro Cell Viability and Anti-Proliferation Assays
| PROTAC Degrader | Cell Line(s) | Concentration Range | Duration | Observed Effect (IC50) |
| MZ1 | Glioblastoma (U87, LN229, A172, U251) | Dose-dependent | Not Specified | 0.47 - 3.68 µM[6] |
| B-cell Acute Lymphoblastic Leukemia (697, RS4;11) | Dose-dependent | 48 hours | Not specified, significant viability reduction[7] | |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1, VCaP, LnCaP95) | 1 - 300 nM | 72 hours | Potent anti-proliferative effect[8][9] |
| Hepatocellular Carcinoma (Hep3B, HepG2, HCCLM3) | 0.01 - 2 µM | Not Specified | Dose-dependent inhibition >0.25 µM[10] | |
| dBET1 | Acute Myeloid Leukemia (NB4, MV4-11, Kasumi, THP-1) | Variable | 48 hours | Not specified, cell viability tested[11][12] |
| BETd-260 | Acute Leukemia (RS4;11, MOLM-13) | Picomolar to Nanomolar | Not Specified | 51 pM (RS4;11), 2.3 nM (MOLM-13)[13][14] |
Table 2: BET Protein Degradation (Western Blot Analysis)
| PROTAC Degrader | Cell Line(s) | Concentration Range | Duration | Observed Effect (DC50) |
| MZ1 | Acute Myeloid Leukemia (NB4, Kasumi-1, MV4-11, K562) | Dose-dependent | 24 hours | Almost complete BRD4 degradation[15] |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1, VCaP, LnCaP95) | <5 nM | 16 hours | DC50 < 1 nM for BRD2/3/4[9][16] |
| dBET1 | Breast Cancer | Not Specified | Not Specified | EC50 = 430 nM |
| BETd-246 | Triple-Negative Breast Cancer | 10 - 100 nM | 1 - 3 hours | Near-complete depletion of BRD2/3/4[17] |
| BETd-260 | Acute Leukemia (RS4;11) | 0.03 - 0.3 nM | 3 - 24 hours | BRD4 degradation at 30 pM (24h)[13][14] |
Table 3: Apoptosis and Cell Cycle Assays
| PROTAC Degrader | Cell Line(s) | Concentration Range | Duration | Observed Effect |
| MZ1 | Glioblastoma (U87, LN229) | Dose-dependent | Not Specified | Increased apoptosis & PARP cleavage[6] |
| Acute Myeloid Leukemia | Dose-dependent | 24 hours | Dose-dependent increase in apoptosis[15] | |
| B-cell Acute Lymphoblastic Leukemia (697, RS4;11) | Not Specified | 48 hours | G1 phase arrest[7] | |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1) | Not Specified | 24 hours | Caspase activation and PARP cleavage[9] |
| BETd-260 | Acute Leukemia (RS4;11, MOLM-13) | 3 - 10 nM | 24 hours | Robust apoptosis induction[13][14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of PROTAC BET degraders.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This protocol is used to determine the effect of the PROTAC on cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.[8][11][12]
-
Compound Preparation: Prepare a 10-point serial dilution of the PROTAC BET degrader (e.g., starting from 10 µM) in the appropriate cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[8][11]
-
Detection:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[11][12]
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[18]
-
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for BET Protein Degradation
This protocol is essential for confirming the on-target mechanism of the PROTAC.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PROTAC BET degrader (e.g., 0.1 nM to 1 µM) for a specific time course (e.g., 1, 3, 8, 16, 24 hours).[9][16] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following PROTAC treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the PROTAC BET degrader at various concentrations for a specified time (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Visualized Workflows and Pathways
Caption: Standard Experimental Workflow for BET Degrader Evaluation.
Caption: Signaling Pathway Affected by BET Protein Degradation.
References
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 11. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 12. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PROTAC BET Degrader-3 for Studying BET Protein Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They are considered attractive therapeutic targets for cancer and other human diseases.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[][3] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]
This document provides detailed application notes and protocols for the use of a representative PROTAC BET degrader, hereafter referred to as "PROTAC BET Degrader-3," for studying BET protein function. This degrader is designed to induce the degradation of BET family proteins, providing a powerful tool to investigate their roles in cellular processes and disease.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][5] The degrader simultaneously binds to a BET protein and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BET protein, tagging it for degradation. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genome-wide CRISPR Screen with a PROTAC BET Degrader to Identify Modulators of Drug Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] They are implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific proteins.[4][5] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
PROTAC BET degraders, such as ARV-825 and dBET-3, have shown potent anti-cancer activity in preclinical models.[7][8] To identify genes that modulate the cellular response to these degraders—conferring either sensitivity or resistance—a powerful approach is to perform a genome-wide CRISPR-Cas9 screen.[7][9] This technique allows for the systematic knockout of every gene in the genome to assess the functional consequence on drug efficacy.[10][11]
This document provides a detailed application note and protocol for conducting a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes whose loss confers resistance to a PROTAC BET degrader.
Signaling Pathways and Mechanisms
PROTAC BET Degrader Mechanism of Action
PROTAC BET degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate BET proteins. The bifunctional molecule brings a BET protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL) into close proximity, facilitating the transfer of ubiquitin to the BET protein, marking it for degradation by the proteasome.[4][6][12]
Simplified BET Protein Signaling Pathway
BET proteins, particularly BRD4, are critical for the transcription of key oncogenes like MYC. They bind to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive gene expression.[2] Degradation of BET proteins leads to the downregulation of these target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow
A pooled CRISPR-Cas9 screen involves several key steps, from library preparation to data analysis, to identify genes that, when knocked out, lead to a specific phenotype—in this case, resistance to a PROTAC BET degrader.
Materials and Methods
Cell Lines and Reagents
-
Cell Line: A cancer cell line of interest that is sensitive to the PROTAC BET degrader (e.g., a human colorectal cancer cell line like HCT116 or a leukemia cell line).[9] The cell line should stably express Cas9.
-
PROTAC BET degrader-3: Synthesized and validated for purity and activity. A stock solution is typically prepared in DMSO.
-
Lentiviral sgRNA Library: A genome-wide library, such as the GeCKO v2 library, containing multiple sgRNAs targeting each gene.[13]
-
Lentivirus Production Reagents: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), and a transfection reagent.
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics, puromycin, and cell culture vessels.
Protocol: Pooled CRISPR-Cas9 Negative Selection Screen
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter, and concentrate the viral particles.
-
Determine the viral titer.
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Puromycin Selection and Initial Cell Expansion:
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Expand the surviving cells while maintaining library representation.
-
-
PROTAC BET Degrader Treatment:
-
Split the expanded cell population into treatment and control (vehicle, e.g., DMSO) groups.
-
Collect a baseline cell sample (T0) before starting the treatment.
-
Treat the cells with a pre-determined concentration of this compound (e.g., IC50 concentration).[9]
-
Culture the cells for an extended period (e.g., 15-30 days), passaging as needed and maintaining library representation.[9][13]
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from the T0, vehicle-treated, and PROTAC-treated populations at the end of the experiment.
-
Extract genomic DNA from each sample.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the different populations.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.[11]
-
Normalize the read counts.
-
Calculate the fold change of sgRNA abundance in the PROTAC-treated sample relative to the T0 or vehicle-treated sample.
-
Use statistical models (e.g., MAGeCK) to identify genes for which knockout sgRNAs are significantly enriched in the treated population.[15] These are the resistance hits.
-
Perform pathway analysis on the hit list to identify biological processes involved in the response to the PROTAC BET degrader.
-
Data Presentation
The results of a CRISPR screen are typically presented as a list of "hit" genes that are statistically enriched or depleted under the selection pressure. For a resistance screen, enriched genes are of primary interest.
Table 1: Top Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Average Log2 Fold Change (Treated vs. T0) | p-value | False Discovery Rate (FDR) |
| GENE_A | 5.2 | 1.5e-8 | 2.1e-6 |
| GENE_B | 4.8 | 3.2e-8 | 3.8e-6 |
| GENE_C | 4.5 | 1.1e-7 | 9.5e-6 |
| ... | ... | ... | ... |
Table 2: Pathway Analysis of Resistance Genes
| Biological Pathway | Number of Genes | p-value |
| Ubiquitin-Proteasome System | 8 | 1.2e-5 |
| mTOR Signaling Pathway | 5 | 3.4e-4 |
| DNA Damage Response | 4 | 9.1e-3 |
| ... | ... | ... |
Note: The data presented in these tables are illustrative examples and do not represent actual experimental results.
Discussion
A genome-wide CRISPR screen coupled with a PROTAC BET degrader is a powerful tool to elucidate mechanisms of drug action and resistance. The identification of genes whose loss leads to resistance can provide valuable insights for patient stratification, biomarker development, and the design of combination therapies. For instance, the enrichment of genes involved in the ubiquitin-proteasome pathway would validate the on-target mechanism of the PROTAC.[8][13] The identification of novel resistance pathways can inform the development of next-generation degraders or rational drug combinations to overcome resistance.[7][9] Validation of top hits from the screen through individual gene knockouts is a critical next step to confirm their role in mediating resistance to the PROTAC BET degrader.
References
- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
- 11. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crisprscreen.utf8 [rockefelleruniversity.github.io]
Application Notes and Protocols: PROTAC BET Degrader-3 Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. PROTAC BET degraders, such as PROTAC BET degrader-3, are designed to specifically target and degrade these proteins, offering a promising therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for assessing the ubiquitination of BET proteins induced by this compound and other similar molecules.
Mechanism of Action: PROTAC-mediated BET Protein Degradation
This compound functions by forming a ternary complex with a BET protein and an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated BET protein degradation.
Quantitative Data for PROTAC BET Degraders
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative data for other well-characterized PROTAC BET degraders. This data is crucial for comparing the potency and efficacy of different compounds.
| PROTAC Degrader | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 | > 90 | < 1 (c-MYC depletion) | [1][2] |
| MZ1 | VHL | BRD4 > BRD2/3 | H661 (Lung Cancer) | 8 (BRD4) | > 95 | - | [3] |
| H838 (Lung Cancer) | 23 (BRD4) | > 95 | - | [3] | |||
| HeLa (Cervical Cancer) | ~20 | > 90 | - | [4] | |||
| dBET1 | Cereblon | BRD2/3/4 | MDA-MB-231 (Breast Cancer) | 430 (EC50) | - | - | [5] |
| MV4;11 (AML) | - | > 90 | 140 | [5] | |||
| ARV-825 | Cereblon | BRD2/3/4 | NB cells (Neuroblastoma) | < 100 | > 90 | ~10-50 | [6] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50: Concentration required to inhibit 50% of a biological process (e.g., cell proliferation or downstream target expression).
Experimental Protocols
Several methods can be employed to assess the ubiquitination of BET proteins following treatment with a PROTAC degrader. Below are detailed protocols for common assays.
Experimental Workflow Overview
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC BET Degrader-3
Introduction
This guide provides a structured approach to troubleshooting experiments where PROTAC BET Degrader-3 fails to induce the degradation of its target Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4). Proteolysis-targeting chimeras (PROTACs) are complex molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins.[1][2] A failure in degradation can occur at multiple steps in this process. This document offers a logical workflow, frequently asked questions (FAQs), and detailed protocols to help researchers identify and resolve common issues.
Diagram: General PROTAC Mechanism of Action
The following diagram illustrates the intended catalytic cycle of a PROTAC molecule. Understanding this pathway is the first step in diagnosing where a failure might have occurred.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Workflow
Q1: My target BET protein level is unchanged after treatment with this compound. What are the primary checkpoints to investigate?
When you observe no degradation, it's essential to systematically validate each step of the PROTAC's mechanism of action. The flowchart below outlines a recommended troubleshooting workflow. Subsequent FAQs will delve into the specifics of each step.
Diagram: Troubleshooting Workflow for Ineffective PROTAC
Caption: A step-by-step workflow to diagnose a non-functional PROTAC.
Q2: How can I confirm if this compound is entering the cells and is stable?
A common failure point for PROTACs is poor cell permeability due to their high molecular weight and large polar surface area.[3][4]
-
Permeability Assessment: Specialized assays are required to measure cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[5][6] It provides a good initial estimate of a compound's ability to cross the cell membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimics the human intestinal barrier. It can measure both passive diffusion and active transport, providing a more biologically relevant permeability value.[6][7]
-
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium and within the cell lysate using Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation of the compound before it can act will lead to a lack of efficacy.
Q3: The PROTAC is stable and permeable. How do I verify it is binding to the BET target and the E3 ligase?
A PROTAC must be able to independently bind both its target protein and an E3 ubiquitin ligase. This is known as binary engagement.
-
Experimental Approach: Use biophysical or biochemical assays to measure the binding affinity (Kd, IC50) of your PROTAC for both the BET protein (e.g., BRD4) and the recruited E3 ligase (e.g., VHL or CRBN).
-
Common Assays:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity.
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time on a sensor chip.
-
Fluorescence Polarization (FP) Assay: A solution-based assay that measures changes in the rotation of a fluorescently labeled molecule upon binding.[1]
-
Table 1: Example Binary Binding Affinity Data
| Compound | Target | Assay | Binding Affinity (Kd) |
| This compound | BRD4(BD1) | ITC | 50 nM |
| This compound | VHL Complex | SPR | 200 nM |
| JQ1 (Control Inhibitor) | BRD4(BD1) | ITC | 25 nM |
| VHL Ligand (Control) | VHL Complex | SPR | 150 nM |
A significant loss of affinity compared to the parent inhibitor (e.g., JQ1) could indicate a problem.
Q4: I've confirmed binary binding. How can I be sure the critical ternary complex is forming inside the cells?
The formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is the cornerstone of PROTAC activity. High binary affinity does not guarantee effective ternary complex formation.[8]
-
Experimental Approach: Co-immunoprecipitation (Co-IP) followed by Western blotting is the gold-standard cellular assay to confirm ternary complex formation.[1]
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Use an antibody against the E3 ligase (e.g., anti-VHL) to pull down the ligase and any associated proteins.
-
Run the immunoprecipitated sample on a Western blot and probe for the target protein (e.g., anti-BRD4).
-
-
Expected Result: A band for BRD4 should appear in the lane corresponding to the PROTAC-treated sample that was immunoprecipitated with the VHL antibody, but not in the vehicle control lane. This indicates the PROTAC is successfully bringing the two proteins together.
Q5: The ternary complex forms, but I still see no degradation. Is the ubiquitination process occurring?
If the complex forms but the target is not degraded, the next step is to determine if the E3 ligase is successfully transferring ubiquitin to the target protein.
-
Experimental Approach: Perform an in-cell ubiquitination assay.
-
Methodology:
-
Treat cells with this compound. To prevent the proteasome from immediately degrading the ubiquitinated target, also co-treat with a proteasome inhibitor like MG-132 for the last 4-6 hours.[9]
-
Lyse the cells and perform an immunoprecipitation for the target protein (BRD4).
-
Run the immunoprecipitated sample on a Western blot and probe with an anti-ubiquitin antibody.
-
-
Expected Result: In the PROTAC-treated sample, you should see a high-molecular-weight smear or laddering pattern when probing for ubiquitin. This "smear" represents the poly-ubiquitinated BRD4 protein, indicating the ubiquitination machinery is functional.
Q6: I've confirmed ubiquitination, but the target isn't degraded. Could the proteasome be the issue?
This is an unlikely scenario in healthy cells but should be confirmed. The most straightforward way is to use a positive control for proteasome-mediated degradation.
-
Experimental Approach: Use a proteasome inhibitor as a control in your primary degradation experiment (Western blot).
-
Methodology:
-
Prepare three sets of cells: Vehicle, this compound alone, and this compound + MG-132.
-
After treatment, perform a Western blot for the target protein (BRD4).
-
-
Expected Result: If the PROTAC is successfully ubiquitinating the target, treatment with MG-132 should "rescue" the degradation, causing BRD4 levels to return to, or exceed, baseline levels compared to the sample treated with the PROTAC alone.[9] If you see no degradation with the PROTAC alone and no accumulation with the PROTAC + MG-132, this points back to an issue with ubiquitination or ternary complex formation.
Table 2: Example Western Blot Quantification for Proteasome Inhibition Test
| Treatment Condition | Relative BRD4 Level (Normalized to Loading Control) |
| Vehicle (DMSO) | 100% |
| This compound (100 nM) | 98% (No Degradation) |
| MG-132 (10 µM) | 130% (Proteasome inhibited) |
| PROTAC (100 nM) + MG-132 (10 µM) | 125% |
In this example, the lack of rescue by MG-132 suggests the problem lies upstream of the proteasome.
Q7: What is the "hook effect," and could it explain the lack of degradation?
The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations.[10] This occurs because excess PROTAC molecules form separate binary complexes with the target and the E3 ligase, preventing the formation of the productive ternary complex.[11]
-
Experimental Approach: Perform a detailed dose-response curve for this compound.
-
Methodology: Treat cells with a wide range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM). Perform a Western blot and quantify target protein levels for each concentration.
-
Expected Result: If you are experiencing the hook effect, the dose-response curve will be bell-shaped. You will see degradation at intermediate concentrations, but at higher concentrations, the degradation will become less efficient, and protein levels will rise again.[10] The solution is to use the PROTAC at its optimal, lower concentration.
Appendix A: Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture & Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with desired concentrations of this compound or vehicle for the desired time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibody (e.g., anti-BRD4) overnight at 4°C. Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Apply ECL substrate and visualize using a chemiluminescence imager. Quantify band intensity relative to a loading control (e.g., β-Actin or GAPDH).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Cell Treatment: Treat cells grown on a 10 cm plate with 100 nM this compound or vehicle for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse in non-denaturing IP Lysis Buffer.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove beads and add 2-4 µg of primary antibody (e.g., anti-VHL) or an isotype control IgG to the supernatant. Incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with IP Lysis Buffer.
-
Elution: Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by Western blot, probing for the target protein (e.g., anti-BRD4). Include a sample of the input lysate as a positive control.
Protocol 3: Proteasome Inhibition Assay
-
Cell Treatment: Prepare four treatment groups:
-
Group 1: Vehicle (DMSO)
-
Group 2: this compound (e.g., 100 nM)
-
Group 3: MG-132 alone (e.g., 10 µM)
-
Group 4: this compound (100 nM) + MG-132 (10 µM)
-
-
Timing: Treat with the PROTAC for a total of 8 hours. For groups 3 and 4, add MG-132 for the final 4 hours of the incubation.
-
Analysis: Harvest cell lysates and analyze target protein (BRD4) levels via Western blot as described in Protocol 1. The proteasome inhibitor MG-132 is typically used at concentrations between 5-50 µM for 1-24 hours.[12] It potently inhibits the proteasome with an IC50 of around 100 nM in cell-free assays.[13]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refeyn.com [refeyn.com]
- 12. MG-132 | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing PROTAC BET Degrader Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC BET degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the successful degradation of intracellular targets.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTAC BET degraders exhibit low cell permeability?
PROTACs, by their nature, are large molecules that often fall outside the typical chemical space of orally bioavailable drugs, frequently violating Lipinski's Rule of Five.[1][2] Their high molecular weight (often >800 Da), large polar surface area (PSA), and number of hydrogen bond donors and acceptors contribute to poor passive diffusion across the cell membrane.[3][4][5][6]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
Several properties are crucial for PROTAC permeability:
-
Molecular Weight (MW): Generally, as MW increases, permeability decreases.[3]
-
Polar Surface Area (PSA): A large PSA hinders passage through the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.[3]
-
Lipophilicity (LogP/LogD): A balance is required; while some lipophilicity is needed to enter the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt different conformations in aqueous versus lipid environments (a "chameleonic" property) can influence its permeability.[7][8] The formation of intramolecular hydrogen bonds can shield polar groups and reduce the effective PSA, thereby improving permeability.[9]
Q3: How can I experimentally assess the cell permeability of my PROTAC BET degrader?
Two common in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for initial screening of passive permeability.[3][10][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) which differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms (efflux and uptake).[11][12][13][14]
Troubleshooting Guide
This guide provides structured advice for addressing common issues with PROTAC BET degrader permeability.
Problem 1: Low Permeability in PAMPA Assay
If your PROTAC shows low permeability in a PAMPA assay, this suggests an issue with its ability to passively diffuse across a lipid membrane.
Workflow for Troubleshooting Low PAMPA Permeability
Caption: Troubleshooting workflow for low passive permeability.
Potential Solutions & Rationale:
-
Linker Modification:
-
Reduce Length/MW: Shorter linkers can decrease the overall molecular weight.[15]
-
Decrease Polarity: Replacing polar linkers like polyethylene glycol (PEG) with more hydrophobic alkyl chains can improve passive diffusion.[3][9] However, this must be balanced as some studies show short PEG linkers can be beneficial.[3]
-
Increase Rigidity: Incorporating cyclic structures like piperazine or piperidine can reduce the conformational flexibility in a favorable way, potentially improving permeability and solubility.[16][17]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to improve permeability.[5][18]
-
-
Ligand Modification:
-
Reduce HBDs/HBAs: Modify non-critical parts of the warhead or E3 ligase ligand to reduce the hydrogen bond donor/acceptor count.[3]
-
Increase Lipophilicity: Cautiously increase the lipophilicity of the molecule, for instance, by adding non-polar groups.
-
-
Conformational Control:
-
Introduce Intramolecular Hydrogen Bonds: This can create a "chameleon-like" effect where the molecule shields its polar parts in a lipid environment, reducing its effective size and polarity to facilitate membrane crossing.[9]
-
Problem 2: Good PAMPA Permeability but Low Cellular Activity/Permeability in Caco-2 Assay
This scenario suggests that while the PROTAC can passively diffuse across a lipid membrane, it may be a substrate for cellular efflux transporters.
Workflow for Investigating Efflux
Caption: Decision workflow for suspected cellular efflux.
Potential Solutions & Rationale:
-
Structural Modification: Alter the chemical structure to reduce recognition by efflux transporters. This often involves subtle changes to the overall charge, lipophilicity, and 3D shape.
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry and bypass efflux.[5][7][9] For example, converting a carboxylic acid to an ethyl ester can enhance permeability.[7]
-
Alternative Delivery Systems: For preclinical studies, novel formulations like lipid-based nanoparticles or polymeric micelles can be explored to improve cellular uptake.[6]
Data Presentation: Physicochemical Properties of Permeable vs. Impermeable PROTACs
The following table summarizes key physicochemical properties from a study on VH032-based PROTACs, illustrating the differences between more and less permeable compounds.[3]
| Compound | Permeability (Pₑ, 10⁻⁶ cm/s) | ALogP | HBDs | HBAs | Linker Type |
| More Permeable Examples | |||||
| Compound 4 | 8.6 | 2.9 | 3 | 7 | Phenylacetamide |
| Compound 7 (MZ1-like) | 0.6 | 3.2 | 4 | 10 | 4-unit PEG |
| Less Permeable Examples | |||||
| Compound 9 | 0.006 | 5.3 | 4 | 11 | 8-unit PEG |
| Compound 17 | 0.002 | 4.3 | 4 | 9 | Alkyl |
Data adapted from ACS Med. Chem. Lett. 2020, 11, 8, 1489–1496.[3] This table highlights that a balance of properties is key, and simply using an alkyl linker does not guarantee high permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a solution of phospholipids (e.g., in dodecane) to form an artificial membrane.
-
Donor Plate: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: The filter plate (with the artificial membrane) is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The entire assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[10]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Pₑ) is calculated based on the amount of compound that has diffused into the acceptor well.
Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of a PROTAC across a cell monolayer that mimics the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14]
-
Bidirectional Assay:
-
Apical to Basolateral (A→B): The PROTAC is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is measured over time. This represents absorption.
-
Basolateral to Apical (B→A): The PROTAC is added to the basolateral compartment, and its appearance in the apical compartment is measured. This indicates the extent of active efflux.
-
-
Incubation: The plates are incubated at 37°C, typically for 1-2 hours.[14]
-
Sample Analysis: Samples are taken from both compartments at various time points and analyzed by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.
-
The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is calculated. An ER greater than 2 suggests the compound is a substrate for an efflux transporter.[13]
-
Note on Caco-2 for PROTACs: Due to the low solubility and high non-specific binding of many PROTACs, the standard Caco-2 assay protocol may need optimization. The addition of a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the assay buffer can improve the recovery of test compounds.[19]
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC BET degrader.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. admescope.com [admescope.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 18. scispace.com [scispace.com]
- 19. enamine.net [enamine.net]
Technical Support Center: PROTAC BET Degrader-3
Welcome to the technical support resource for PROTAC BET Degrader-3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypes and navigate common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe a more potent anti-proliferative effect with BET Degrader-3 than with BET inhibitors (e.g., JQ1), but the downstream gene expression changes are different from what we expected. Why is this?
A1: This is a commonly observed phenomenon. PROTAC degraders and inhibitors have fundamentally different mechanisms of action. While inhibitors only block the bromodomain's reading function, degraders remove the entire protein scaffold.[1] This can lead to:
-
Disruption of Scaffolding Functions: BET proteins act as scaffolds for large transcriptional complexes. Their complete removal can disrupt these complexes in ways that simple inhibition cannot, leading to unique downstream transcriptional effects.
-
Superior Efficacy: Degraders operate catalytically, meaning one PROTAC molecule can induce the degradation of multiple target protein molecules.[2][3] This often results in a more profound and sustained biological response than stoichiometric occupancy-based inhibitors.[4]
-
Different Phenotypes: The cellular potency, pharmacokinetic properties, and toxicity profiles of BET degraders can differ significantly from BET inhibitors, leading to distinct phenotypic outcomes.[1]
Q2: Our cells are developing resistance to BET Degrader-3. What are the potential mechanisms?
A2: Resistance to PROTACs can emerge through several mechanisms:
-
Mutation in the Target Protein: Mutations in the BET protein's binding pocket for the degrader can prevent the formation of the ternary complex.
-
Downregulation of the E3 Ligase: The efficacy of BET Degrader-3 depends on the presence and activity of the E3 ligase it recruits (e.g., Cereblon or VHL). If the cell downregulates the expression of this specific E3 ligase, the degrader will be ineffective.
-
Alterations in the Ubiquitin-Proteasome System (UPS): General impairment of the UPS pathway can lead to broad resistance to PROTACs.
-
Upregulation of BET Proteins: Some studies suggest that treatment with BET inhibitors can lead to an upregulation of BET proteins, a potential resistance mechanism that degraders may be better able to overcome.[5]
Q3: We see degradation of proteins other than BRD2, BRD3, and BRD4 in our proteomics data. Is this expected?
A3: This indicates potential off-target effects. Off-target degradation is a critical aspect to investigate. The cause can be multifactorial:
-
E3 Ligase Ligand Activity: The moiety that binds the E3 ligase may have its own independent activity. For example, PROTACs built on immunomodulatory drug (IMiD) backbones like pomalidomide (which recruits the Cereblon E3 ligase) can induce degradation of endogenous neosubstrates of Cereblon, such as certain zinc-finger (ZF) proteins.[6]
-
Promiscuous Ternary Complex Formation: The degrader might induce the formation of ternary complexes with proteins that are structurally similar to BET proteins.
-
Indirect Effects: The degradation of BET proteins can lead to downstream transcriptional changes that result in the reduced expression of other proteins. It is crucial to distinguish between direct degradation and indirect effects.
Q4: At very high concentrations, BET Degrader-3 seems less effective at degrading BET proteins than at moderate concentrations. What is happening?
A4: This phenomenon is known as the "hook effect".[7] PROTAC efficacy relies on the formation of a productive ternary complex (E3 Ligase—PROTAC—Target Protein). At excessively high concentrations, the PROTAC can independently bind to the E3 ligase and the target protein, forming separate binary complexes that cannot lead to ubiquitination. This reduces the concentration of the productive ternary complex, leading to decreased degradation.[7]
Troubleshooting Guides
Problem 1: Incomplete or No Degradation of BET Proteins
If you are not observing the expected level of BET protein degradation, follow this troubleshooting workflow.
Troubleshooting Workflow for Ineffective Degradation
Caption: A workflow to diagnose causes of poor BET protein degradation.
Quantitative Data: Potency of Known BET Degraders
To provide context for your results with BET Degrader-3, the following table summarizes the reported potencies of well-characterized BET degraders in specific cell lines.
| Compound Name | Target(s) | E3 Ligase Recruited | DC50 (Degradation) | IC50 (Cell Growth) | Cell Line | Reference |
| ARV-771 | Pan-BET | VHL | < 1 nM | ~10-500x more potent than inhibitors | 22Rv1 (Prostate) | [8] |
| ARV-825 | Pan-BET | Cereblon | ~1 nM | 24 nM | MOLM-13 (AML) | [5] |
| BETd-260 | Pan-BET | Cereblon | 30 pM | 51 pM | RS4;11 (Leukemia) | [4] |
| dBET1 | Pan-BET | Cereblon | 4 nM | 36 nM | MV4;11 (AML) | [4] |
Problem 2: Unexpected Phenotype (e.g., Cell Death in a Resistant Line, Unusual Morphology)
An unexpected phenotype often points towards off-target effects or the engagement of a novel signaling pathway.
Step 1: Confirm the Mechanism of Action
First, ensure the observed phenotype is due to protein degradation and not another pharmacological effect.
-
qRT-PCR: Measure the mRNA levels of BRD2, BRD3, and BRD4. A true PROTAC acts post-transcriptionally, so you should see no significant change in mRNA levels despite the protein disappearing.[9]
-
Proteasome Inhibition Control: Co-treat cells with BET Degrader-3 and a proteasome inhibitor (e.g., MG132). If the phenotype is rescued and BET protein levels are restored, it confirms the involvement of the proteasome.
-
E3 Ligase Control: Use a negative control compound where the E3 ligase-binding moiety is mutated or an inactive enantiomer. This compound should not cause degradation or the observed phenotype.
Step 2: Identify Off-Targets
If the phenotype is confirmed to be degradation-dependent but does not correlate with known BET functions, identifying off-targets is crucial.
-
Global Proteomics: Perform unbiased mass spectrometry on cells treated with BET Degrader-3 for a short duration (e.g., 2-6 hours) to identify all proteins that are directly degraded.[9] Longer time points may reveal indirect downstream effects rather than primary targets.
-
Competition Experiments: Co-treat with an excess of a BET inhibitor (like JQ1) or a free E3 ligase ligand. If the unexpected phenotype is blocked, it suggests the phenotype requires engagement of the intended target or ligase, respectively. However, this may not rule out off-targets that also require ternary complex formation.[10]
Potential Off-Target Signaling Pathway
References
- 1. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pnas.org [pnas.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
minimizing PROTAC BET degrader-3 toxicity in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with PROTAC BET degrader-3 in cellular experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High level of cytotoxicity observed in non-target cells. | Off-target effects of the PROTAC. | • Verify the expression levels of the target BET protein and the recruited E3 ligase in your non-target cell line. • Consider using a PROTAC with a different E3 ligase ligand that has lower expression in the non-target cells.[1][2] • Employ a targeted delivery strategy, such as an antibody-PROTAC conjugate (Ab-PROTAC), if a specific cell surface marker is available on your target cells.[3] |
| Significant cell death even at low nanomolar concentrations in target cells. | On-target toxicity due to efficient degradation of BET proteins, which are crucial for cell viability.[4][5][6] | • Perform a dose-response curve to determine the lowest effective concentration that induces degradation without excessive toxicity. • Reduce the treatment duration. BET protein degradation can be rapid, and prolonged depletion may not be necessary for the desired biological effect.[7] • Use a cell line with lower dependency on the specific BET protein being targeted, if applicable to your research question. |
| Inconsistent degradation efficiency between experiments. | Cellular state variability (e.g., cell cycle phase, passage number). Issues with PROTAC stability or preparation. | • Synchronize cells to a specific cell cycle phase before treatment. • Use cells within a consistent and low passage number range. • Prepare fresh stock solutions of the PROTAC for each experiment and ensure proper storage at -80°C for long-term use and -20°C for short-term use. |
| "Hook effect" observed, where degradation is less efficient at higher concentrations. | Formation of binary complexes (PROTAC-BET or PROTAC-E3 ligase) instead of the productive ternary complex (BET-PROTAC-E3 ligase) at high PROTAC concentrations.[8][9] | • Titrate the PROTAC concentration carefully to identify the optimal range for degradation. The effective concentration range is often bell-shaped. • Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize ternary complex formation and identify concentrations that favor it. |
| Development of resistance to the BET degrader over time. | Downregulation or mutation of the E3 ligase components (e.g., CRBN or VHL).[8] Upregulation of compensatory signaling pathways. | • Monitor the expression levels of the recruited E3 ligase and its associated proteins. • Analyze downstream signaling pathways to identify potential compensatory mechanisms. • Consider combination therapies to target these compensatory pathways. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[10][] It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex.[12] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[12][13]
Q2: What are the key signaling pathways affected by BET protein degradation?
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[6][14] Their degradation impacts several key signaling pathways, including:
-
MYC pathway: BET proteins are critical for the transcription of the MYC oncogene, and their degradation leads to a rapid decrease in c-Myc protein levels.[7][15]
-
NF-κB pathway: BRD4 can bind to acetylated RelA, a subunit of NF-κB, enhancing the transcription of pro-inflammatory genes.[14]
-
Cell cycle regulation: BET proteins control the expression of genes involved in cell cycle progression.[4][5] Their degradation can lead to cell cycle arrest.[10]
Q3: How can I minimize off-target toxicity of this compound?
Minimizing off-target toxicity is crucial for the therapeutic application of PROTACs. Several strategies can be employed:
-
Targeted Delivery: Conjugating the PROTAC to a molecule that specifically binds to receptors overexpressed on cancer cells, such as antibodies (Ab-PROTACs) or folate.[1][2][3]
-
Conditional Activation: Using "caged" or activatable PROTACs that are only functional in the presence of specific stimuli, like light (photo-PROTACs) or a hypoxic environment.[1][2][16]
-
E3 Ligase Selection: Choosing a PROTAC that recruits an E3 ligase with tissue-specific expression can limit degradation to target tissues.[1][2]
Experimental Design and Protocols
Q4: What are the essential control experiments to include when using a PROTAC BET degrader?
To ensure the observed effects are due to the specific degradation of the target protein, the following controls are essential:
-
Inactive Epimer/Diastereomer Control: Use a structurally similar but inactive version of the PROTAC that cannot bind to the E3 ligase.[15] This control helps to distinguish between degradation-dependent effects and general compound toxicity.
-
E3 Ligase Ligand Competition: Pre-treatment with an excess of the E3 ligase ligand (e.g., lenalidomide for CRBN-based PROTACs or a VHL ligand for VHL-based PROTACs) should block the degradation of the target protein.[10]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) should prevent the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[7][15]
-
BET Inhibitor Control: Comparing the effects of the degrader to a traditional BET inhibitor (e.g., JQ1) can help differentiate between the consequences of protein degradation versus simple inhibition of its bromodomain function.[7]
Q5: What assays can I use to measure the toxicity of this compound?
A panel of assays should be used to assess the cytotoxic and cytostatic effects of the degrader:
-
Cell Viability Assays: Assays like CCK-8 or MTT can be used to measure the metabolic activity of cells as an indicator of viability.[17]
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis.[17]
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) provides a more specific measure of apoptosis induction.[15]
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to determine if the degrader induces cell cycle arrest.
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the steps to assess the degradation of BET proteins following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and the relevant controls (e.g., inactive epimer, vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines the steps to measure cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and controls for the desired duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of a PROTAC BET degrader.
Caption: Simplified BET protein signaling pathway.
Caption: Workflow for assessing this compound toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. precisepeg.com [precisepeg.com]
- 17. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting PROTAC BET Degrader-3 Inactivity
Welcome to the technical support center for PROTAC BET degrader-3. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, particularly the lack of activity in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to specifically eliminate BET (Bromodomain and Extra-Terminal) proteins from cells. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule simultaneously binds to a BET protein and an E3 ubiquitin ligase (commonly Von Hippel-Lindau or VHL), forming a ternary complex.[1] This proximity induces the E3 ligase to tag the BET protein with ubiquitin, marking it for degradation by the proteasome.[1][] The PROTAC molecule is then released to repeat the cycle, enabling the degradation of multiple target proteins.[1][3]
Q2: I am not observing degradation of BET proteins in my cell line after treatment with a VHL-based BET degrader. What are the potential reasons?
A2: Several factors can contribute to the inactivity of a VHL-based PROTAC BET degrader in a specific cell line. These can be broadly categorized as issues with the PROTAC molecule itself, the target protein, the E3 ligase machinery, or the cellular environment. Key reasons include:
-
Low or absent VHL E3 ligase expression: The efficacy of a VHL-based PROTAC is contingent on the presence and functionality of the VHL E3 ligase complex in the chosen cell line.[4][5]
-
Mutations in the VHL E3 ligase complex: Mutations in VHL or other components of its complex, like CUL2, can prevent the PROTAC from successfully recruiting the ligase and inducing degradation.[6]
-
High expression of efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump the PROTAC out of the cell, preventing it from reaching its intracellular target.[7][8]
-
Poor cell permeability: PROTACs are relatively large molecules and may have poor membrane permeability, limiting their entry into certain cell types.[3][9]
-
Formation of an unproductive ternary complex: Even if the PROTAC enters the cell and binds both the target and the E3 ligase, the resulting ternary complex may not be in a conformation that allows for efficient ubiquitination.
-
Rapid protein synthesis: If the target BET protein has a very high synthesis rate, the degradation induced by the PROTAC may not be sufficient to cause a net decrease in its overall levels.[10]
Troubleshooting Guide
If you are experiencing inactivity with your PROTAC BET degrader, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify the Integrity and Activity of the PROTAC Compound
Problem: The PROTAC molecule may be degraded or inactive.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the chemical identity and purity of your PROTAC stock.
-
Use a Positive Control Cell Line: Test the PROTAC in a cell line where its activity has been previously established (e.g., 22Rv1, VCaP for ARV-771) to ensure the compound is active.[11][12]
-
Include a Negative Control: Use an inactive diastereomer of the PROTAC as a negative control. This control should be unable to bind the E3 ligase but still bind the target protein.[11][13] No degradation should be observed with the inactive control.
Step 2: Assess the Cellular Machinery
Problem: The target cell line may lack the necessary components for PROTAC-mediated degradation.
Troubleshooting Steps:
-
Evaluate E3 Ligase Expression:
-
Western Blot: Perform a western blot to determine the protein expression level of VHL in your cell line of interest. Compare this to a positive control cell line.
-
RT-qPCR: Analyze the mRNA expression level of VHL.
-
-
Check for E3 Ligase Complex Mutations: Sequence the VHL and CUL2 genes in your cell line to check for mutations that could impair function.[6]
-
Assess Efflux Pump Expression:
Step 3: Confirm the Mechanism of Action in Your System
Problem: The observed lack of effect might be due to off-target effects or a non-proteasomal mechanism.
Troubleshooting Steps:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132, carfilzomib) before adding the PROTAC. If the PROTAC is working via the proteasome, inhibition should rescue the degradation of the target protein.[11][13]
-
E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a small molecule that binds to the VHL E3 ligase. This should competitively inhibit the PROTAC's ability to bind the ligase and thus prevent target degradation.[11][14]
-
Target Engagement: Confirm that the PROTAC is binding to the BET proteins within the cell. This can be assessed using techniques like cellular thermal shift assay (CETSA).
The following diagram illustrates a general troubleshooting workflow:
Data Presentation
The following tables summarize key quantitative data for commonly used PROTAC BET degraders.
Table 1: Binding Affinities and Degradation Potencies of Select BET PROTACs
| PROTAC | E3 Ligase Recruited | Target | Binding Affinity (Kd) | DC50 (Degradation) | Cell Line | Reference(s) |
| ARV-771 | VHL | BRD2,3,4 | < 50 nM | < 5 nM | 22Rv1 | [15][16] |
| MZ1 | VHL | BRD4 (pref.) | 15-39 nM | 8-23 nM | H661, H838 | [17][18] |
| dBET1 | CRBN | BRD2,3,4 | Not Specified | Potent (nM range) | MV4-11, MOLM13 | [5] |
| ARV-825 | CRBN | BRD2,3,4 | Not Specified | Potent (nM range) | Burkitt Lymphoma | [19] |
Table 2: Antiproliferative Activity of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | IC50 of ARV-771 (nM) |
| 22Rv1 | ~1 |
| VCaP | ~10 |
| LnCaP95 | ~1 |
| Data adapted from studies on CRPC cell lines.[11] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[20]
-
PROTAC Treatment: The next day, treat the cells with varying concentrations of the this compound and controls (e.g., DMSO vehicle, inactive diastereomer) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[20] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Protocol 2: RT-qPCR to Assess Target mRNA Levels
-
Cell Treatment: Treat cells with the PROTAC as described in the western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the BET protein gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. No significant change in mRNA levels is expected if the PROTAC is acting solely through protein degradation.[21]
The signaling pathway for PROTAC-mediated degradation is depicted below:
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. revvity.com [revvity.com]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Resistance Mechanism to BET-Protac in Multiple Myeloma | Blood | American Society of Hematology [ashpublications.org]
- 8. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 17. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 18. Pardon Our Interruption [opnme.com]
- 19. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
issues with PROTAC BET degrader-3 ternary complex formation
Welcome to the technical support center for PROTAC BET Degrader-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the formation of the this compound ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins.[1][2] It functions by simultaneously binding to a BET protein (the target) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][2]
Q2: What is a ternary complex and why is it important for PROTAC function?
A2: The ternary complex is the transient structure formed between the PROTAC molecule, the target protein (BET), and the E3 ligase (VHL).[1][2] The formation of a stable and productive ternary complex is the critical first step in the catalytic cycle of a PROTAC, as it brings the E3 ligase in close enough proximity to the target to enable efficient ubiquitination.[5] The stability and conformation of this complex directly influence the efficiency and selectivity of target protein degradation.[5]
Q3: What are the key factors influencing the formation and stability of the ternary complex?
A3: Several factors can impact ternary complex formation and stability, including:
-
Binary Binding Affinities: The affinity of the PROTAC for both the BET protein and the VHL E3 ligase is a crucial starting point. However, high binary affinity does not always guarantee efficient degradation.[5]
-
Cooperativity (α): This is a measure of how the binding of one protein partner influences the PROTAC's affinity for the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances binding to the second protein, leading to a more stable ternary complex. Negative cooperativity (α < 1) suggests a destabilizing interaction.[6]
-
Linker Length and Composition: The linker connecting the BET-binding and VHL-binding moieties plays a critical role in allowing for a productive ternary complex conformation. An optimal linker length and composition are essential for minimizing steric hindrance and promoting favorable protein-protein interactions.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase separately, which can inhibit the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where the degradation effect decreases at higher concentrations.[6]
Q4: What is cooperativity and how does it affect PROTAC efficacy?
A4: Cooperativity (α) in the context of PROTACs refers to the influence of the protein-protein interactions within the ternary complex on the overall stability of the complex.[6] It is the ratio of the dissociation constant (Kd) of the PROTAC for one of its binding partners in the absence versus the presence of the other. Positive cooperativity, where the proteins favorably interact, leads to a more stable ternary complex and can often enhance the potency and efficiency of degradation.[6] However, potent degradation can still be achieved with neutral or even negative cooperativity.[6]
Troubleshooting Guide
Issue 1: Low or no degradation of BET protein observed.
| Possible Cause | Troubleshooting Step |
| Poor Ternary Complex Formation | Verify the binary binding of your this compound to both the BET protein and VHL using techniques like SPR or ITC. Assess ternary complex formation directly using assays such as TR-FRET or NanoBRET. |
| Negative Cooperativity | If binary binding is confirmed but ternary complex formation is weak, consider redesigning the linker to improve the protein-protein interactions between the BET protein and VHL. |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a full dose-response curve with a wide range of PROTAC concentrations (e.g., from pM to µM) to identify the optimal concentration for degradation and to observe any potential hook effect.[6] |
| Cellular Permeability Issues | Evaluate the cell permeability of your PROTAC using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay in live versus permeabilized cells. |
| E3 Ligase Availability | Ensure that the cell line used expresses sufficient levels of VHL. Consider overexpressing VHL to see if degradation is enhanced. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| PROTAC Stability | Assess the stability of your this compound in your experimental buffer and cell culture media over the time course of your experiment. |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as protein expression levels, including that of the target and E3 ligase, can change with excessive passaging. |
| Inconsistent Seeding Density | Ensure consistent cell seeding densities across all experiments, as this can affect protein levels and cellular responses. |
| Assay Timing | For kinetic assays, ensure that the timing of PROTAC addition and sample collection is precise and consistent. |
Issue 3: High background signal in biophysical assays (e.g., TR-FRET, AlphaLISA).
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Confirm the purity and monodispersity of your recombinant BET protein and VHL-E3 ligase complex using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). |
| Non-specific Binding | Include appropriate controls, such as a non-binding version of the PROTAC or competition with an excess of the individual binding ligands, to assess the level of non-specific signal. |
| Buffer Mismatch | Ensure that the buffer conditions (pH, salt concentration, additives) are optimized for the stability and interaction of all three components. |
Quantitative Data
As specific experimental data for this compound is not publicly available, the following table provides representative data for a well-characterized VHL-based BET degrader, MZ1, to illustrate typical quantitative parameters.
| Parameter | Value | Assay | Target/Ligase | Reference |
| Binary Binding Affinity (Kd) | ||||
| MZ1 to BRD4 (BD2) | 18 nM | ITC | BRD4 | [5] |
| MZ1 to VHL | 85 nM | ITC | VHL | [5] |
| Ternary Complex Affinity (Kd) | ||||
| VHL-MZ1-BRD4 (BD2) | 1.8 nM | ITC | BRD4 | [5] |
| Cooperativity (α) | 47 | ITC | BRD4 | [5] |
| Cellular Degradation (DC50) | ~30 nM | Western Blot | BRD4 | [5] |
| Maximal Degradation (Dmax) | >90% | Western Blot | BRD4 | [5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol provides a general framework for assessing the kinetics of ternary complex formation using SPR.
Objective: To measure the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD) of the ternary complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant purified VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant purified BET protein (e.g., BRD4)
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization: Covalently immobilize the VBC complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (Control): Inject a series of concentrations of the BET protein alone over the immobilized VBC surface to confirm minimal direct interaction.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the BET protein and varying concentrations of this compound.
-
Injection and Data Collection: Inject these solutions over the VBC-immobilized surface and collect the sensorgram data.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the KD.
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant purified BET protein (e.g., BRD4)
-
This compound
-
ITC buffer (e.g., PBS or HEPES with matched DMSO concentration)
Procedure:
-
Binary Titration 1 (PROTAC into VBC): Titrate a solution of this compound into the ITC cell containing the VBC complex to determine the binding affinity (Kd1).
-
Binary Titration 2 (PROTAC into BET): Titrate a solution of this compound into the ITC cell containing the BET protein to determine the binding affinity (Kd2).
-
Ternary Titration: Titrate a solution of the BET protein into the ITC cell containing a pre-formed binary complex of VBC and this compound.
-
Data Analysis: Analyze the thermograms to obtain the dissociation constant for the ternary complex formation (Kd_ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd_ternary.
TR-FRET Assay for Ternary Complex Formation in vitro
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
His-tagged recombinant BET protein
-
GST-tagged recombinant VHL-E3 ligase complex
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescently-labeled anti-GST antibody (acceptor)
-
This compound
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged BET protein, GST-tagged VHL complex, and the donor and acceptor antibodies in assay buffer.
-
PROTAC Dilution: Prepare a serial dilution of this compound.
-
Assay Plate Setup: In a microplate, add the His-BET protein, GST-VHL complex, and the serially diluted PROTAC.
-
Antibody Addition: Add the terbium-conjugated anti-His antibody and the fluorescently-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low BET protein degradation.
Caption: Experimental workflow for SPR analysis.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selvita.com [selvita.com]
Technical Support Center: PROTAC BET Degrader-3 Degradation Assays
Welcome to the technical support center for PROTAC BET degrader-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their BET protein degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions that may arise during the use of this compound.
Q1: My this compound is not showing any degradation of BET proteins. What are the possible causes and solutions?
A1: Lack of degradation can stem from several factors. Here's a systematic troubleshooting guide:
-
Compound Integrity and Activity:
-
Solution: Verify the identity and purity of your this compound using analytical methods like LC-MS and NMR. Ensure it has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[1] Before use, confirm its biological activity in a well-characterized positive control cell line.
-
-
Cellular Permeability:
-
Ternary Complex Formation:
-
Solution: The formation of a stable ternary complex between the BET protein, the PROTAC, and the E3 ligase is crucial for degradation.[4] If possible, use biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to confirm that your PROTAC can simultaneously bind to the BET protein and the E3 ligase (e.g., VHL or Cereblon).[3][4] The linker length and composition can significantly affect ternary complex formation.[2]
-
-
E3 Ligase Expression:
-
Solution: The targeted E3 ligase must be expressed in your cell line of interest. Confirm the expression of the relevant E3 ligase (e.g., VHL or CRBN) at the protein level using Western blotting. Some cell lines may have low or absent expression of the required E3 ligase.[5]
-
-
Proteasome Activity:
-
Solution: PROTAC-mediated degradation relies on the ubiquitin-proteasome system.[6] As a control, pre-treat cells with a proteasome inhibitor (e.g., MG-132 or bortezomib). Inhibition of the proteasome should block degradation of the target protein, confirming the degradation is proteasome-dependent.
-
Q2: I am observing high variability in the percentage of BET protein degradation between experiments. How can I improve reproducibility?
A2: Variability in degradation assays is a common challenge. The following steps can help improve consistency:
-
Standardize Cell Culture Conditions:
-
Solution: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition. Cell health and density can significantly impact experimental outcomes.
-
-
Precise Compound Handling:
-
Solution: Prepare fresh dilutions of the this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing.
-
-
Consistent Incubation Times:
-
Solution: Adhere strictly to the planned incubation times. For kinetic experiments, ensure that time points are accurately and consistently measured.
-
-
Loading Controls for Western Blotting:
-
Solution: Always use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading differences. Quantify band intensities using densitometry for a more accurate comparison.
-
-
Use of Reference Compounds:
-
Solution: Include a positive control compound (a known potent BET degrader) and a negative control (an inactive analogue of the PROTAC) in every experiment.[2] This will help to differentiate between technical variability and true biological effects.
-
Q3: What is the "hook effect" and how can I avoid it in my degradation assays?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[7]
-
Cause: At very high concentrations, the PROTAC can form binary complexes with either the BET protein or the E3 ligase, which are unproductive for degradation.[7] This outcompetes the formation of the necessary ternary complex.[7]
-
Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation and to observe the bell-shaped dose-response curve characteristic of the hook effect.[7] It is recommended to use at least 8-10 concentrations to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
Q4: How do I confirm that the observed decrease in BET protein levels is due to degradation and not transcriptional inhibition?
A4: This is a critical validation step for any PROTAC experiment.
-
Solution: Measure the mRNA levels of the target BET proteins (BRD2, BRD3, BRD4) using quantitative real-time PCR (qRT-PCR) in cells treated with the this compound and a vehicle control. A true degrader will reduce protein levels without significantly affecting mRNA levels.[2]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the activity of this compound.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the levels of BET proteins (BRD2, BRD3, and BRD4) following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time (e.g., 3, 6, 12, 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
For proteasome-dependent degradation control, pre-treat a set of wells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the BET protein bands to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for BET mRNA Levels
This protocol is used to determine if the PROTAC affects the transcription of BET genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for BRD2, BRD3, BRD4, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions with the cDNA, primers, and master mix.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for PROTAC BET degrader activity. These values can vary depending on the specific PROTAC molecule, cell line, and experimental conditions.
Table 1: Example Degradation Potency of a PROTAC BET Degrader
| Parameter | Value Range | Cell Line Example | Reference |
| DC50 (Degradation) | 0.1 - 10 nM | RS4;11 | [8] |
| Dmax (Degradation) | >90% | RS4;11 | [8] |
| Time to Dmax | 1 - 6 hours | MNNG/HOS | [10] |
Table 2: Example Cellular Potency of a PROTAC BET Degrader
| Parameter | Value Range | Cell Line Example | Reference |
| IC50 (Cell Growth) | 50 pM - 5 nM | RS4;11, MOLM-13 | [8] |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its characterization.
Caption: Mechanism of Action of a PROTAC BET Degrader.
Caption: Experimental Workflow for Characterizing a PROTAC BET Degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC BET Degrader Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BET degraders, with a specific focus on addressing the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC BET degraders?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the degrader (i.e., the percentage of target protein degradation) decreases at high concentrations.[1] This results in a characteristic bell-shaped or "hooked" dose-response curve, unlike the typical sigmoidal curve seen with traditional inhibitors.[2]
Q2: What causes the hook effect with PROTAC BET degraders?
A2: The hook effect arises from the mechanism of action of PROTACs, which relies on the formation of a ternary complex between the PROTAC molecule, the target protein (a BET protein), and an E3 ligase. At excessively high concentrations, the PROTAC can independently bind to the BET protein and the E3 ligase, forming non-productive binary complexes. These binary complexes compete with the formation of the productive ternary complex, leading to reduced ubiquitination and subsequent degradation of the target protein.[1][3]
Q3: At what concentration range is the hook effect typically observed for PROTAC BET degraders?
A3: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the cell line used, and the expression levels of the target BET protein and the E3 ligase. However, it is often observed at concentrations significantly higher than the optimal degradation concentration (DC50). Researchers should perform a wide dose-response experiment, for example from low nanomolar to high micromolar ranges, to identify the optimal concentration window and the onset of the hook effect.
Q4: How does the hook effect impact the analysis of my experimental data?
A4: The presence of a hook effect can lead to misinterpretation of dose-response data if standard sigmoidal curve-fitting models are used. These models may inaccurately estimate key parameters like DC50 (the concentration at which 50% of maximal degradation is achieved) and Dmax (the maximum percentage of degradation). It is crucial to use a biphasic or bell-shaped curve-fitting model to accurately analyze data exhibiting a hook effect.[2]
Q5: Can the hook effect be overcome or mitigated?
A5: While the hook effect is an inherent characteristic of the PROTAC mechanism, its impact can be managed through careful experimental design. Strategies include:
-
Optimizing PROTAC concentration: Using the PROTAC at its optimal degradation concentration and avoiding excessively high concentrations.
-
Time-course experiments: Evaluating protein degradation at different time points can help distinguish between a lack of activity and the hook effect.
-
PROTAC design: Modifying the linker length or the ligands for the target and E3 ligase can influence the stability and formation of the ternary complex, potentially shifting the concentration at which the hook effect occurs.
Troubleshooting Guide
Issue: I am observing a "bell-shaped" or "hooked" dose-response curve for my PROTAC BET degrader.
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high concentrations (Hook Effect) | 1. Confirm the phenomenon: Perform a wide dose-response experiment with serial dilutions of the PROTAC, extending to high micromolar concentrations, to clearly define the bell-shaped curve. 2. Determine the optimal concentration range: Identify the concentration that gives the maximal degradation (Dmax) and the concentration range that provides potent degradation before the hook effect begins. 3. Use appropriate data analysis models: Fit the dose-response data using a biphasic or bell-shaped model to accurately determine DC50 and Dmax values.[2] |
| Compound precipitation at high concentrations | 1. Check solubility: Visually inspect the treatment media at high concentrations for any signs of precipitation. 2. Perform a solubility assay: Quantitatively determine the solubility of your PROTAC in the cell culture medium. |
| Off-target effects or cellular toxicity at high concentrations | 1. Perform a cell viability assay: Treat cells with the same concentration range of the PROTAC and measure cell viability using an MTT or CellTiter-Glo assay.[4][5] 2. Include a negative control PROTAC: Synthesize or obtain an inactive epimer or a version of the PROTAC with a modification that prevents binding to either the target or the E3 ligase to assess non-specific toxicity.[4][6] |
Issue: I am not observing any degradation of my target BET protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC concentration | 1. Broaden the concentration range: Test a wider range of concentrations, from picomolar to high micromolar, as the optimal concentration may be very narrow. |
| Inappropriate incubation time | 1. Perform a time-course experiment: Treat cells with a fixed, potentially optimal concentration of the PROTAC and measure protein levels at various time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time. |
| Low E3 ligase expression in the cell line | 1. Check E3 ligase expression: Verify the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your chosen cell line by Western blot or qPCR. 2. Select a different cell line: If E3 ligase expression is low, consider using a cell line known to have higher expression levels. |
| Poor cell permeability of the PROTAC | 1. Assess cell permeability: Use cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm that the PROTAC is entering the cells and engaging with its target. |
| Issues with the experimental assay | 1. Validate your antibody: Ensure the primary antibody used for Western blotting is specific and sensitive for the target BET protein. 2. Include positive and negative controls: Use a known BET degrader as a positive control and a vehicle (e.g., DMSO) as a negative control. |
Data Presentation
Table 1: Representative Dose-Response Data for a PROTAC BET Degrader Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % BRD4 Degradation |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 70 |
| 10000 | 40 |
Table 2: Key Parameters for Characterizing PROTAC BET Degrader Activity
| Parameter | Description | Typical Values for Potent BET Degraders |
| DC50 | The concentration of the PROTAC that results in 50% of the maximal protein degradation. | 0.1 - 100 nM |
| Dmax | The maximum percentage of protein degradation achieved. | > 80% |
| Hook Effect Onset | The concentration at which the degradation efficacy begins to decrease. | > 1000 nM |
Experimental Protocols
1. Western Blotting for Measuring BET Protein Degradation
This protocol outlines the steps to assess the degradation of BET proteins (e.g., BRD4) in cultured cells following treatment with a PROTAC degrader.
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined optimal time (e.g., 16 hours).[4][6] Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the BET protein of interest (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a PROTAC BET degrader.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with the same range of PROTAC concentrations used in the degradation experiment for the desired duration (e.g., 72 hours).[4]
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for the Hook Effect.
References
- 1. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to PROTAC BET Degrader-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PROTAC BET Degrader-3. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Q1: My cells are showing reduced sensitivity to this compound after prolonged treatment. What are the potential causes?
Reduced sensitivity, or acquired resistance, to PROTAC BET degraders is a known phenomenon. Unlike traditional small-molecule inhibitors where target mutations are a common cause of resistance, with PROTACs, the resistance mechanisms often involve the degradation machinery itself.[1][2] Key potential causes include:
-
Genomic alterations in the E3 ligase complex: This is the most frequently cited mechanism of acquired resistance.[1] Your cells may have developed mutations or deletions in the core components of the E3 ligase complex that this compound utilizes. This compound is a VHL-based degrader, so alterations in the von Hippel-Lindau (VHL) E3 ligase complex are the primary suspects.[3][4][5]
-
Downregulation of E3 ligase components: A decrease in the expression levels of essential proteins in the ubiquitin-proteasome system can also lead to reduced degrader efficacy.
-
Upregulation of BET proteins: Although less common as a primary resistance driver for degraders compared to inhibitors, an increase in the expression of BRD2, BRD3, or BRD4 could potentially overwhelm the degradation capacity of the PROTAC at a given concentration.[6]
-
Drug efflux and metabolism: While not as extensively studied for PROTACs, mechanisms that reduce the intracellular concentration of the degrader, such as increased activity of drug efflux pumps, could contribute to resistance.
-
Activation of bypass signaling pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the loss of BET protein function, rendering the degradation of BET proteins less impactful.
Q2: How can I experimentally determine the cause of resistance in my cell line?
A systematic approach is necessary to pinpoint the resistance mechanism. Here is a suggested experimental workflow:
Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow to diagnose the cause of resistance to this compound.
Q3: My Western blot confirms that BET proteins are no longer being degraded. What should I do next?
Failure to degrade the target protein is a strong indicator of a problem with the degradation machinery.
-
Check the E3 Ligase: Since this compound is VHL-based, you should first assess the VHL pathway.[3][4][5]
-
Western Blot: Probe for key components of the VHL E3 ligase complex, such as VHL and CUL2. A loss or significant reduction of these proteins in your resistant cells compared to the parental line is a likely cause.
-
Sequencing: Perform sequencing of the VHL and CUL2 genes to identify potential mutations that could impair function.[1]
-
-
Switch E3 Ligase: If you have access to a BET PROTAC that utilizes a different E3 ligase (e.g., a CRBN-based degrader like ARV-825), test its efficacy in your resistant cell line.[1] If the CRBN-based degrader is still effective, this strongly suggests the resistance is specific to the VHL pathway.
Q4: What if the E3 ligase components appear normal, but degradation is still impaired?
If the core E3 ligase components are expressed and appear mutation-free, consider these possibilities:
-
Mutations Affecting Ternary Complex Formation: There could be subtle point mutations in VHL that don't lead to protein loss but prevent the formation of a stable ternary complex (VHL-PROTAC-BET protein).[7]
-
Impaired Ubiquitination or Proteasome Function: To test the overall health of the ubiquitin-proteasome system, you can treat your cells with a proteasome inhibitor (e.g., MG-132) and observe the accumulation of ubiquitinated proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) and another end that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This binding brings the BET protein and the E3 ligase into close proximity, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.
This compound Mechanism of Action
Caption: The catalytic cycle of this compound leading to BET protein degradation.
Q2: Can I use a BET inhibitor (like JQ1) in combination with this compound to overcome resistance?
This is generally not recommended. Since both the inhibitor and the degrader's warhead bind to the same site on the BET protein, they will compete with each other. This competition would likely reduce the efficacy of the PROTAC rather than enhance it.
Q3: Are there alternative strategies to overcome resistance to VHL-based BET degraders?
Yes, several strategies can be employed:
-
Switching E3 Ligase Ligands: As mentioned, using a BET PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN), is a primary strategy. Resistance to a VHL-based degrader often does not confer resistance to a CRBN-based one.[1]
-
Combination Therapy: Combining the BET degrader with an agent that targets a potential bypass pathway could restore sensitivity. Identifying these pathways would require transcriptomic or proteomic analysis (e.g., RNA-seq) of your resistant cells.
-
Targeting Downstream Effectors: If BET degradation is still occurring but the cells are resistant, it may be due to the uncoupling of BET protein levels from the downstream oncogenic signaling (e.g., c-MYC). In such cases, directly targeting these downstream effectors could be a viable approach.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on BET PROTACs, which can serve as a reference for expected potencies. Note that specific values for "this compound" are not widely published, so data for analogous potent BET degraders are provided as a benchmark.
| Compound | Class | Target Cell Line | IC50 (Cell Growth Inhibition) | DC50 (Degradation) | E3 Ligase Recruited | Reference |
| ARV-771 | Pan-BET Degrader | 22Rv1 (Prostate Cancer) | < 5 nM | Not Reported | VHL | [8] |
| ARV-825 | Pan-BET Degrader | RS4;11 (Leukemia) | ~6 nM | ~1 nM (for BRD4) | CRBN | [1][9] |
| Compound 23 | Pan-BET Degrader | RS4;11 (Leukemia) | 51 pM | < 0.3 nM (for BRD4) | CRBN | [9] |
| dBET-3 | Pan-BET Degrader | VCaP (Prostate Cancer) | Not Reported | Effective at 5mg/kg in vivo | CRBN | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Seeding: Seed parental and resistant cells in 6-well plates to reach 70-80% confluency on the day of harvesting.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BRD4, BRD2, BRD3, c-MYC, VHL, CUL2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed parental and resistant cells in opaque-walled 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Whole Exome/Sanger Sequencing for E3 Ligase Genes
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Library Preparation (for Whole Exome Sequencing):
-
Fragment the genomic DNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Use exome capture probes to enrich for the coding regions of the genome.
-
Amplify the captured library via PCR.
-
-
PCR Amplification (for Sanger Sequencing):
-
Design primers flanking the coding regions of the target genes (e.g., VHL, CUL2).
-
Perform PCR to amplify these specific regions from the genomic DNA.
-
Purify the PCR products.
-
-
Sequencing:
-
Whole Exome: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina).
-
Sanger: Send the purified PCR products for Sanger sequencing.
-
-
Data Analysis:
-
Whole Exome: Align reads to the human reference genome and perform variant calling to identify mutations, insertions, deletions, and copy number variations in the resistant line compared to the parental line.[1]
-
Sanger: Analyze the sequencing chromatograms to identify any mutations in the targeted genes.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 3031993-61-7 | BroadPharm [broadpharm.com]
- 6. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC BET Degraders: dBET1 vs. VHL-based Degraders
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) represent a powerful modality for eliminating disease-causing proteins. This guide provides a detailed comparison of the efficacy and mechanisms of two prominent classes of BET (Bromodomain and Extra-Terminal domain) protein degraders: the Cereblon (CRBN)-recruiting dBET1 and VHL (von Hippel-Lindau)-recruiting degraders, represented here by the well-characterized compound ARV-771. While specific efficacy data for the molecule termed "PROTAC BET degrader-3" is limited in publicly available literature, it is known to be a VHL-based degrader[1]. Therefore, ARV-771 will be used as a comprehensive and data-rich exemplar for this class of degraders.
This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important research tools.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which then tags the target for destruction by the proteasome.[][3][4]
The primary difference between the degraders discussed here lies in the E3 ligase they recruit.
-
dBET1 contains a ligand derived from thalidomide, which binds to the Cereblon (CRBN) E3 ligase.[5]
-
ARV-771 (as a representative for VHL-based degraders like this compound) incorporates a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][6][7]
This fundamental difference in E3 ligase recruitment can influence the degradation profile, substrate specificity, and potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Target Engagement of PROTAC BET Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimera (PROTAC) BET degraders. We will focus on two well-characterized examples, ARV-771 and dBET6, which recruit different E3 ligases (VHL and CRBN, respectively) to highlight key validation techniques and expected outcomes.
Introduction to PROTAC BET Degraders
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (in this case, a BET protein), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Validating the target engagement of these molecules is crucial to confirm their mechanism of action and to guide the development of more effective degraders. This guide will walk through the essential experiments and data presentation required for a thorough validation.
Comparative Data of Representative BET Degraders
Here, we present a comparison of two prominent BET degraders, ARV-771 (VHL-based) and dBET6 (CRBN-based), to illustrate the type of quantitative data necessary for a comprehensive evaluation. While a specific compound named "PROTAC BET degrader-3" is commercially available as a VHL-based degrader, publicly available quantitative performance data for this specific molecule is limited. Therefore, ARV-771 and dBET6 will serve as our primary examples.
Table 1: In Vitro Degradation and Anti-proliferative Potency of BET Degraders
| Degrader | E3 Ligase Recruited | Target Cell Line | DC50 (Degradation) | IC50 (Cell Viability) | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | Not explicitly stated in the same context | [1][2][3] |
| VCaP (Prostate Cancer) | < 5 nM | Not explicitly stated in the same context | [1][2][3] | ||
| LnCaP95 (Prostate Cancer) | < 5 nM | Not explicitly stated in the same context | [1][2][3] | ||
| MDA-MB-231 (Breast Cancer) | Not explicitly stated | 0.12 µM ± 0.04 | [4] | ||
| MDA-MB-436 (Breast Cancer) | Not explicitly stated | 0.45 µM ± 0.02 | [4] | ||
| dBET6 | CRBN | HEK293T | 6 nM (for BRD4) | Not applicable | |
| T-ALL cell lines | Not explicitly stated | ~10 nM (binding IC50) |
Key Experiments for Target Engagement Validation
A thorough validation of a PROTAC BET degrader involves a series of experiments to confirm its mechanism of action, from target binding to downstream cellular effects.
Confirmation of BET Protein Degradation via Western Blot
Western blotting is a fundamental technique to visualize and quantify the degradation of target proteins.
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1 for ARV-771, or a relevant cancer cell line for your degrader) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of the PROTAC BET degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, and BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Assessment of Target Engagement in Live Cells with NanoBRET™ Assays
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure the engagement of a PROTAC with its target protein in live cells in real-time.
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid expressing the target BET protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the BET protein, to the cells.
-
Compound Treatment: Add the PROTAC BET degrader at various concentrations to the wells. If the PROTAC binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the degrader concentration to determine the IC50 value for target engagement.
Confirmation of Ternary Complex Formation
The formation of a stable ternary complex between the BET protein, the PROTAC, and the E3 ligase is a prerequisite for degradation. This can also be assessed using a NanoBRET™-based assay.
-
Cell Preparation: Co-transfect cells with plasmids expressing the BET protein fused to NanoLuc® luciferase and the E3 ligase (VHL or CRBN) fused to a HaloTag®.
-
Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
Compound Treatment: Treat the cells with the PROTAC BET degrader. The formation of the ternary complex will bring the NanoLuc® and the fluorescently labeled HaloTag® into close proximity, resulting in an increase in the BRET signal.
-
Signal Detection and Analysis: Measure the BRET signal and plot it against the degrader concentration to quantify the extent of ternary complex formation.
Visualizing the Mechanism and Workflow
Diagrams are essential for clearly communicating the complex biological processes and experimental procedures involved in PROTAC research.
References
A Comparative Guide to the Selectivity of BET Degraders: MZ1 vs. PROTAC BET Degrader-3
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the selectivity profiles of two PROTAC BET degraders: the well-characterized MZ1 and the more recently cataloged PROTAC BET Degrader-3. This document provides an objective analysis based on available experimental data, outlines key experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets. PROTACs that target BET proteins offer a powerful alternative to traditional inhibitors by inducing their degradation. This guide focuses on comparing the selectivity of two such degraders: MZ1 and this compound, both of which utilize the von Hippel-Lindau (VHL) E3 ligase.
Overview of MZ1 and this compound
MZ1 is a pioneering and extensively studied BET degrader. It is composed of the pan-BET inhibitor JQ1 linked to a VHL ligand. Its discovery and detailed characterization have provided significant insights into the principles of PROTAC design and selectivity.
This compound is a more recently listed compound, also described as a PROTAC that connects a BET ligand to a von Hippel-Lindau ligand. While its chemical structure is defined, publicly available experimental data on its specific selectivity profile, binding affinities, and degradation kinetics are limited. Therefore, this guide will present the detailed profile of MZ1 as a benchmark and discuss the general principles of selectivity for VHL-based BET degraders in the context of this compound.
Mechanism of Action: A Shared Pathway
Both MZ1 and this compound operate through the same fundamental mechanism. They induce the formation of a ternary complex between a BET protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome.
Figure 1: PROTAC-mediated Degradation Pathway. This diagram illustrates the general mechanism of action for VHL-based BET degraders like MZ1 and this compound, leading to the targeted degradation of BET proteins.
Quantitative Comparison of Selectivity Profiles
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. For BET degraders, selectivity is assessed at two levels: intra-BET selectivity (the ability to preferentially degrade one BET family member over others) and proteome-wide selectivity (the specificity for BET proteins over all other proteins in the cell).
MZ1: A Profile of Preferential BRD4 Degradation
MZ1 is well-documented to exhibit a preferential degradation of BRD4 over BRD2 and BRD3. This selectivity is not solely based on its binding affinity to the individual bromodomains but is significantly influenced by the stability and cooperativity of the ternary complex formed.
Table 1: Binding Affinities and Degradation Potency of MZ1
| Target | Binding Affinity (Kd, nM) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| BRD2 (BD1) | 62 | ~70 | Not specified |
| BRD2 (BD2) | 60 | ~70 | Not specified |
| BRD3 (BD1) | 21 | ~70 | Not specified |
| BRD3 (BD2) | 13 | Not specified | Not specified |
| BRD4 (BD1) | 39 | 2-20 (cell line dependent) | >90 |
| BRD4 (BD2) | 15 | 2-20 (cell line dependent) | >90 |
Data compiled from multiple sources. DC50 and Dmax values can vary depending on the cell line and experimental conditions.
The data clearly indicates that while MZ1 binds to the bromodomains of BRD2, BRD3, and BRD4 with nanomolar affinities, its degradation potency is significantly higher for BRD4[1]. This highlights a key principle of PROTACs: binding affinity alone does not always predict degradation efficiency. The formation of a stable and productive ternary complex is paramount. For MZ1, the ternary complex with BRD4 and VHL is more stable and forms more cooperatively than those with BRD2 or BRD3, leading to more efficient ubiquitination and degradation of BRD4[2].
This compound: An Undefined Profile
As of the latest available data, there are no published studies detailing the binding affinities, DC50, or Dmax values for this compound. It is identified as a PROTAC that links a BET ligand to a VHL ligand, suggesting it follows the same general mechanism as MZ1. However, without experimental data, a direct quantitative comparison of its selectivity is not possible.
Researchers interested in this compound would need to perform the experimental protocols outlined below to determine its specific selectivity profile. The design of the linker and the specific BET-binding moiety in this compound will be critical in determining its intra-BET selectivity and overall degradation profile.
Experimental Protocols for Characterizing PROTAC Selectivity
To determine the selectivity profile of a BET degrader like this compound and to verify the profile of MZ1, a series of key experiments are required.
Binding Affinity Assays
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a thermodynamic profile of the interaction, including the dissociation constant (Kd).
-
Protocol: A solution of the PROTAC is titrated into a solution containing the isolated bromodomain of a BET protein (e.g., BRD4-BD1, BRD4-BD2). The resulting heat changes are measured to determine the binding affinity and stoichiometry. The same is done for the interaction with the VHL E3 ligase complex.
-
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., the PROTAC) binds to an immobilized protein (e.g., a BET bromodomain).
-
Protocol: A BET bromodomain is immobilized on a sensor chip. A solution of the PROTAC at various concentrations is flowed over the chip, and the binding and dissociation rates are measured to calculate the Kd.
-
Cellular Degradation Assays
-
Western Blotting: This is a standard method to quantify the amount of a specific protein in a cell lysate.
-
Protocol: Cells are treated with varying concentrations of the PROTAC for a defined period (e.g., 24 hours). The cells are then lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for BRD2, BRD3, and BRD4. The band intensities are quantified to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
-
Figure 2: Western Blot Workflow. A step-by-step diagram of the western blot protocol used to determine the degradation potency (DC50) and efficacy (Dmax) of a PROTAC.
Proteome-Wide Selectivity
-
Mass Spectrometry-based Proteomics: This powerful technique allows for the unbiased, global quantification of thousands of proteins in a cell, providing a comprehensive view of a PROTAC's selectivity.
-
Protocol (e.g., using Tandem Mass Tagging - TMT): Cells are treated with the PROTAC or a vehicle control. The proteomes from each condition are extracted, digested into peptides, and labeled with different isobaric tags. The samples are then mixed, and the peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of each protein across the different conditions is determined, revealing any off-target degradation.
-
Signaling Pathways and Cellular Effects
The degradation of BET proteins by PROTACs has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and cell cycle regulators.
-
c-MYC Downregulation: BRD4 is a critical regulator of the transcription of the MYC oncogene. Degradation of BRD4 by PROTACs like MZ1 leads to a rapid and sustained decrease in c-MYC levels, contributing to the anti-proliferative effects of these compounds[3].
-
Cell Cycle Arrest and Apoptosis: The downregulation of c-MYC and other cell cycle-related genes leads to cell cycle arrest, typically at the G1 phase. Prolonged BET degradation can also induce apoptosis (programmed cell death) in cancer cells[4].
Figure 3: Signaling Pathway. A simplified diagram showing the key downstream signaling consequences of BET protein degradation by PROTACs.
Conclusion and Future Directions
MZ1 stands as a well-validated tool compound and a benchmark for selective BET degradation, with a clear preference for BRD4. Its selectivity profile has been thoroughly characterized, providing a solid foundation for understanding the structure-activity relationships that govern PROTAC efficacy.
This compound, while structurally defined as a VHL-based BET degrader, remains a molecule with an uncharacterized selectivity profile. The experimental protocols detailed in this guide provide a roadmap for its evaluation. Future studies are necessary to determine its binding affinities, degradation potency and selectivity, and its potential for therapeutic development.
The comparison of these two molecules, one well-understood and the other awaiting characterization, underscores the importance of rigorous experimental validation in the field of targeted protein degradation. As new PROTACs are developed, the systematic application of these analytical methods will be crucial for identifying candidates with optimal selectivity and therapeutic potential.
References
Unmasking Off-Target Effects: A Comparative Proteomic Analysis of PROTAC BET Degraders
A deep dive into the specificity of BET protein degraders, this guide provides a comparative analysis of their off-target profiles based on quantitative proteomics data. We examine the performance of prominent BET degraders against traditional inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these novel therapeutic agents.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively trigger their degradation.[1] This guide focuses on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in various cancers.[2][3]
While highly potent, a critical aspect of developing safe and effective PROTACs is understanding their selectivity and potential off-target effects. Mass spectrometry-based proteomics has become an indispensable tool for a global and unbiased assessment of protein abundance changes induced by these degraders, offering a comprehensive view of their on-target efficacy and off-target liabilities.[4][5]
This guide compares the proteomic profiles of cells treated with different BET degraders, including dBET1 and ARV-771, and the well-characterized BET inhibitor JQ1. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a clear and objective comparison to aid in the selection and development of next-generation BET-targeting therapies.
Comparative Analysis of BET Degrader Specificity
Global quantitative proteomics allows for an unbiased assessment of changes in protein abundance following treatment with a BET degrader or inhibitor. The data presented below, collated from studies on various cell lines, highlights the on-target potency and off-target profiles of different compounds.
On-Target Degradation Profile
This table summarizes the degradation of the primary targets of BET degraders, the BET family proteins BRD2, BRD3, and BRD4.
| Compound | Cell Line | Treatment | BRD2 Fold Change | BRD3 Fold Change | BRD4 Fold Change | Reference |
| dBET1 | MV4;11 | 250 nM for 2h | ~ -1.5 | ~ -1.5 | ~ -1.5 | [6] |
| ARV-771 | HepG2 | 0.5 µM for 24h | Markedly Decreased | Markedly Decreased | Markedly Decreased | [7] |
| dBET-2 | VCaP | 5 nM for 3h | ~ -2.0 | ~ -2.0 | ~ -2.0 | [8] |
| MZ1 | HeLa | 1 µM for 24h | Depleted | Depleted | Preferentially Depleted | [9] |
| JQ1 | MV4;11 | 250 nM for 2h | No Significant Change | No Significant Change | No Significant Change | [6] |
Note: Fold change values are approximate based on graphical data from the cited literature. "Markedly Decreased" and "Depleted" indicate a significant reduction as reported in the study, where precise fold-change was not available in a readily extractable format.
Off-Target Protein Regulation
This table highlights a selection of significantly regulated non-BET proteins, providing insight into the off-target effects of the different compounds.
| Compound | Cell Line | Treatment | Significantly Downregulated Proteins (selected) | Significantly Upregulated Proteins (selected) | Reference |
| dBET1 | MV4;11 | 250 nM for 2h | MYC, PIM1 | - | [6] |
| JQ1 | MV4;11 | 250 nM for 2h | MYC, PIM1 | - | [6] |
| dBET-2 | VCaP | 5 nM for 3h & 12h | IGFBP3 | BRD2 (at 12h with iBET) | [8][10] |
| ARV-771 | HepG2 | 0.5 µM for 24h | Bcl-2, Bcl-XL | CDKN1A/p21, HEXIM1, NOXA | [7] |
Experimental Workflows and Methodologies
To ensure reproducibility and aid in the design of future experiments, this section details the typical protocols used for the proteomic analysis of PROTAC BET degraders.
General Experimental Workflow
The following diagram illustrates a standard workflow for quantitative proteomic analysis of cells treated with PROTACs.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Common cell lines for studying BET degraders include human acute myeloid leukemia (MV4;11), hepatocellular carcinoma (HepG2), and prostate cancer (VCaP, 22Rv1) cells.[6][7][8]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, they are treated with the PROTAC, inhibitor, or vehicle control (e.g., DMSO) at the desired concentrations and for the specified duration (e.g., 2 to 24 hours).[6][7]
2. Protein Extraction and Digestion:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., urea-based buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.[7]
-
Reduction, Alkylation, and Digestion:
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).
-
The protein solution is then diluted, and proteins are digested overnight with a protease, most commonly trypsin.
-
3. Mass Spectrometry and Data Analysis:
-
Peptide Labeling (for TMT-based quantification): For isobaric tandem mass tag (TMT) labeling, the digested peptides from each condition are labeled with a specific TMT reagent. The labeled samples are then combined.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).[11]
-
Data Analysis:
-
The raw MS data is processed using a database search engine (e.g., Sequest, MaxQuant) to identify peptides and proteins.
-
For quantitative analysis, the reporter ion intensities (for TMT) or precursor ion intensities (for label-free quantification) are used to determine the relative abundance of proteins across different conditions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment.
-
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Conclusion
The use of quantitative proteomics is crucial for a thorough evaluation of PROTAC BET degraders. The data indicates that while these molecules are highly effective at degrading their target proteins, their off-target profiles can vary. Compared to traditional inhibitors like JQ1, which primarily modulate gene expression downstream of BET proteins, PROTACs induce a more direct and profound depletion of the target proteins themselves.[6] This can lead to distinct biological outcomes and potentially different off-target effects.
The choice of a specific BET degrader for therapeutic development will depend on a careful balance of on-target potency and off-target liabilities. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and advancement of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, comprehensive proteomic profiling will remain a cornerstone of preclinical safety and efficacy assessment.[12]
References
- 1. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Differential Efficacy of PROTAC BET Degrader ARV-771 on BRD2, BRD3, and BRD4
A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among these, BET degraders have shown significant promise in oncology. This guide provides a detailed comparison of the differential effects of the pan-BET degrader, ARV-771, on the individual bromodomain and extra-terminal (BET) family members: BRD2, BRD3, and BRD4. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals.
ARV-771 is a potent, small-molecule pan-BET degrader that utilizes the von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of BET proteins.[1][2][3] Unlike traditional BET inhibitors that only block the function of these proteins, ARV-771 effectively eliminates them, leading to a more profound and sustained downstream effect.[3][4]
Comparative Analysis of ARV-771's Effects
The differential impact of ARV-771 on BRD2, BRD3, and BRD4 is critical for understanding its mechanism of action and potential therapeutic applications. The following sections and data summarize the binding affinities, degradation potencies, and functional consequences of ARV-771 treatment.
Binding Affinities and Degradation Potency
ARV-771 exhibits potent binding to the bromodomains of all three BET proteins. However, there are notable differences in its degradation efficiency for each family member.
| Target Protein | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Key Downstream Effect |
| BRD2 | BD1: 34, BD2: 4.7[5][6] | < 5 (in 22Rv1 cells)[3] | - |
| BRD3 | BD1: 8.3, BD2: 7.6[5][6] | < 5 (in 22Rv1 cells)[3] | - |
| BRD4 | BD1: 9.6, BD2: 7.6[5][6] | < 5 (in 22Rv1 cells)[3] | Depletion of c-MYC (IC50 < 1 nM)[3][6] |
Note: Kd values represent the dissociation constant, a measure of binding affinity (lower values indicate stronger binding). DC50 is the concentration of the degrader that results in 50% degradation of the target protein. IC50 is the concentration that inhibits a biological process by 50%.
While ARV-771 is characterized as a pan-BET degrader, some studies with other PROTACs have suggested that BRD4 can be preferentially degraded over BRD2 and BRD3, particularly at lower concentrations.[7] For ARV-771, it potently degrades all three proteins in castration-resistant prostate cancer (CRPC) cells with a DC50 of less than 5 nM.[3] A key downstream consequence of BET protein degradation by ARV-771 is the suppression of c-MYC, a critical oncogene, with an IC50 of less than 1 nM.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BET degraders like ARV-771.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, Hep3B, or 22Rv1) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC degrader (e.g., ARV-771) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.[2]
Cell Viability Assay
Objective: To assess the anti-proliferative effects of the PROTAC degrader on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Hep3B, HepG2) in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.[2]
Visualizing the Mechanism and Effects
To further elucidate the action of PROTAC BET degraders, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of PROTAC-induced BET protein degradation.
Caption: Downstream effects of ARV-771-mediated BET degradation.
Caption: General experimental workflow for evaluating BET degraders.
Conclusion
PROTAC BET degrader ARV-771 demonstrates potent, pan-BET degradation activity, effectively reducing the cellular levels of BRD2, BRD3, and BRD4. While it binds to all three with high affinity, the profound downstream effects, such as the suppression of c-MYC and androgen receptor signaling, underscore the therapeutic potential of eliminating these proteins rather than merely inhibiting them. The provided data and protocols offer a foundational guide for researchers to further explore the nuanced differential effects of this and other BET degraders in various disease models. The ability to induce degradation rather than just inhibition represents a significant therapeutic advance, particularly in overcoming resistance to traditional inhibitors.[3]
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Apoptosis Induced by PROTAC BET Degrader-3
This guide provides a comprehensive comparison of PROTAC BET degrader-3 against other leading BET protein degraders, with a focus on validating their efficacy in inducing apoptosis. Designed for researchers in oncology and drug development, this document outlines the molecular mechanisms, presents comparative experimental data, and offers detailed protocols for key validation assays.
Mechanism of Action: PROTAC-Mediated BET Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.[1][2] A BET-targeting PROTAC, such as this compound, consists of a ligand that binds to a Bromodomain and Extra-Terminal (BET) family protein (e.g., BRD4), a linker, and a ligand for an E3 ubiquitin ligase (e.g., von Hippel-Lindau [VHL] or Cereblon [CRBN]).[2][3] This binding creates a ternary complex, leading to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1]
The degradation of BET proteins, particularly BRD4, disrupts the transcription of key oncogenes, most notably c-Myc.[4][5][6] The subsequent downregulation of c-Myc and its target genes, including anti-apoptotic proteins like Bcl-2, triggers the intrinsic apoptotic pathway. This cascade involves the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[7][8][9]
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Navigating Resistance: A Comparative Analysis of PROTAC BET Degrader-3 (dBET-3/ZBC-260)
For researchers, scientists, and professionals in drug development, understanding the nuances of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the PROTAC BET degrader-3 (also known as dBET-3 or ZBC-260), focusing on cross-resistance studies and its performance against other BET-targeting compounds. The information is supported by experimental data to aid in the strategic design of future research and development efforts.
This compound is a heterobifunctional molecule that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This mechanism of action offers a distinct advantage over traditional BET inhibitors, which can be susceptible to resistance mechanisms such as the upregulation of BET proteins. By actively removing these proteins, BET degraders like dBET-3 can often overcome this form of resistance.
Comparative Efficacy of BET-Targeting Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dBET-3 and other relevant BET inhibitors and degraders in various cancer cell lines. This data provides a quantitative comparison of their potencies.
| Compound | Type | Target E3 Ligase | Cell Line | Cancer Type | IC50 (nM) |
| dBET-3 (ZBC-260) | PROTAC Degrader | CRBN | RS4;11 | Acute Leukemia | 0.051[1] |
| MOLM-13 | Acute Leukemia | 2.2[1] | |||
| SUM149 | Triple-Negative Breast Cancer | 1.56[2] | |||
| SUM159 | Triple-Negative Breast Cancer | 12.5[2] | |||
| ARV-825 | PROTAC Degrader | CRBN | 22Rv1 | Prostate Cancer | ~5.7 |
| dBET-1 | PROTAC Degrader | CRBN | LNCaP | Prostate Cancer | 15 |
| 22Rv1 | Prostate Cancer | 29 | |||
| VCaP | Prostate Cancer | 15 | |||
| PC3 | Prostate Cancer | 29 | |||
| DU145 | Prostate Cancer | 47 | |||
| dBET-2 | PROTAC Degrader | CRBN | LNCaP | Prostate Cancer | 15 |
| 22Rv1 | Prostate Cancer | 29 | |||
| VCaP | Prostate Cancer | 15 | |||
| PC3 | Prostate Cancer | 47 | |||
| DU145 | Prostate Cancer | 47 | |||
| iBET (GSK525762) | Inhibitor | - | LNCaP | Prostate Cancer | 58 |
| 22Rv1 | Prostate Cancer | 115 | |||
| VCaP | Prostate Cancer | 58 | |||
| PC3 | Prostate Cancer | 115 | |||
| DU145 | Prostate Cancer | 115 | |||
| OTX015 | Inhibitor | - | LNCaP | Prostate Cancer | 115 |
| 22Rv1 | Prostate Cancer | 115 | |||
| VCaP | Prostate Cancer | 115 | |||
| PC3 | Prostate Cancer | 230 | |||
| DU145 | Prostate Cancer | 230 |
Cross-Resistance Profile
A critical aspect of evaluating novel cancer therapeutics is their susceptibility to cross-resistance with existing treatments. Studies have shown that resistance to BET PROTACs is often linked to the specific E3 ligase they engage.
-
Lack of Cross-Resistance Between CRBN and VHL-based Degraders: Research has demonstrated that cancer cells that develop resistance to a VHL-based BET degrader (like ARV-771) remain sensitive to a CRBN-based degrader (like ARV-825), and vice-versa.[3] This suggests that the primary mechanism of acquired resistance is the downregulation or mutation of components of the specific E3 ligase complex being hijacked, rather than alterations in the BET protein target itself.[3][4]
-
Overcoming BET Inhibitor Resistance: A common mechanism of resistance to BET inhibitors is the upregulation of BET proteins.[4] PROTAC BET degraders, including dBET-3, can effectively counteract this by inducing the degradation of the overexpressed proteins.[4]
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed experimental protocols are provided below.
Generation of BET Degrader-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a BET degrader through continuous exposure to escalating drug concentrations.
-
Initial Cell Culture: Culture the desired prostate cancer cell line (e.g., LNCaP, 22Rv1, or VCaP) in its recommended growth medium until a sufficient number of cells is obtained.
-
Determine Initial Dosing: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the BET degrader in the parental cell line.
-
Initiate Drug Exposure: Begin by treating the cells with the BET degrader at a concentration equal to the IC50.
-
Monitor and Escalate Dose: Continuously monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, gradually increase the drug concentration. A typical dose escalation strategy involves doubling the concentration at each step.
-
Establish Resistant Clones: After several months of continuous culture with escalating drug concentrations, isolate and expand single-cell clones.
-
Confirm Resistance: Characterize the established clones by determining their IC50 for the BET degrader and comparing it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.
Cross-Resistance Assay
This assay is used to determine the sensitivity of the newly generated resistant cell lines to a panel of other anti-cancer agents.
-
Cell Plating: Seed the parental and resistant cell lines into 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of various BET inhibitors and degraders (including those that target different E3 ligases).
-
Cell Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for each compound in both the parental and resistant cell lines. A significant difference in IC50 values between the two lines indicates either sensitivity or cross-resistance.
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the experimental workflow and the BET protein signaling pathway.
Caption: Workflow for generating resistant cell lines and assessing cross-resistance.
Caption: BET protein signaling and the mechanism of PROTAC-mediated degradation.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Profiling of Androgen-independent Prostate Cancer Cell Lines Reveals a Role for Protein S during the Development of High Grade and Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Resistant Cancers: PROTAC BET Degrader-3 Outmaneuvers BET Inhibitors
A new wave of targeted therapies, Proteolysis Targeting Chimeras (PROTACs), is demonstrating the potential to overcome resistance to conventional BET inhibitors in various cancer models. This guide provides a detailed comparison of a PROTAC BET degrader, represented here by the VHL-based degrader MZ1 (referred to as PROTAC BET Degrader-3 for the purpose of this guide), against traditional BET inhibitors like JQ1 and OTX015, with a focus on their performance in resistant cancer cell lines.
The emergence of resistance to BET (Bromodomain and Extra-Terminal) inhibitors, a class of drugs that target key epigenetic readers, has posed a significant challenge in cancer therapy. These inhibitors can lose their effectiveness through various mechanisms, including the upregulation of the target protein BRD4. PROTAC BET degraders offer a novel mechanism of action; instead of merely inhibiting the target protein, they flag it for destruction by the cell's own protein disposal system. This approach not only silences the protein's activity but eliminates it entirely, a strategy that is proving effective in models where traditional inhibitors fail.
This guide will delve into the experimental data that highlights the superior efficacy of this compound in overcoming resistance, present the methodologies behind these findings, and visualize the key mechanisms and workflows.
Quantitative Comparison: this compound vs. BET Inhibitors
The following tables summarize the quantitative data from studies comparing the efficacy of the VHL-based PROTAC BET degrader MZ1 (representing this compound) and the CRBN-based degrader ARV-825 against the BET inhibitors JQ1 and OTX015 in both sensitive and resistant cancer cell lines.
Table 1: Comparative Efficacy (IC50) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Model | Compound | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Parental (Sensitive) | JQ1 | >1000 | [1] |
| MDA-MB-231R | Triple-Negative Breast Cancer | JQ1-Resistant | JQ1 | >1000 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Parental (Sensitive) | MZ1 | ~50 | [1] |
| MDA-MB-231R | Triple-Negative Breast Cancer | JQ1-Resistant | MZ1 | ~100 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Parental (Sensitive) | ARV-825 | ~25 | [1] |
| MDA-MB-231R | Triple-Negative Breast Cancer | JQ1-Resistant | ARV-825 | ~50 | [1] |
| HBL1 | Diffuse Large B-cell Lymphoma | - | OTX015 | 126 | [2] |
| HBL1 | Diffuse Large B-cell Lymphoma | - | MZ1 | 49 | [2] |
Table 2: Induction of Apoptosis in Sensitive vs. Resistant Cells
| Cell Line | Resistance Model | Treatment | Concentration | % Apoptotic Cells | Citation |
| MDA-MB-231 | Parental (Sensitive) | MZ1 | 100 nM | Significant increase | [1] |
| MDA-MB-231R | JQ1-Resistant | MZ1 | 100 nM | Significant increase | [1] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | - | JQ1 | Modest increase | [3] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | - | ARV-825 | Substantial increase | [3] |
Table 3: BRD4 Protein Degradation
| Cell Line | Resistance Model | Treatment | Concentration | % BRD4 Degradation | Citation |
| MDA-MB-231 | Parental (Sensitive) | MZ1 | 100 nM | >90% | [1] |
| MDA-MB-231R | JQ1-Resistant | MZ1 | 100 nM | >90% | [1] |
| MDA-MB-231 | Parental (Sensitive) | ARV-825 | 100 nM | >90% | [1] |
| MDA-MB-231R | JQ1-Resistant | ARV-825 | 100 nM | >90% | [1] |
| T-ALL cell lines | - | JQ1 | 500 nM | No degradation | [4] |
| T-ALL cell lines | - | ARV-825 | 5 nM | Complete degradation | [4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of BET inhibitors and PROTAC BET degraders are central to their differential efficacy, especially in resistant contexts.
Caption: BET inhibitors block BRD4 function, while PROTACs induce its degradation.
Experimental Workflows
Understanding the methodologies used to generate these findings is crucial for their interpretation and replication.
Caption: Generating and testing compounds in resistant cancer cell lines.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
Generation of JQ1-Resistant Cell Lines (e.g., MDA-MB-231R)
-
Initial Culture: MDA-MB-231 parental cells are cultured in standard growth medium.
-
JQ1 Exposure: Cells are continuously exposed to the BET inhibitor JQ1, starting at a low concentration (e.g., 100 nM).
-
Dose Escalation: The concentration of JQ1 is gradually increased over several months as cells develop resistance and resume proliferation.
-
Resistant Clone Selection: Once cells are able to proliferate in a high concentration of JQ1 (e.g., 1-2 µM), single-cell clones are isolated and expanded to establish a stable JQ1-resistant cell line (MDA-MB-231R).[1]
-
Verification of Resistance: The resistance of the established cell line is confirmed by comparing its IC50 value for JQ1 to that of the parental cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or BET inhibitors for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using non-linear regression analysis.[5]
Western Blot for BRD4 Degradation
-
Cell Lysis: Cells are treated with the respective compounds for the desired time points (e.g., 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the level of BRD4 is normalized to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds at the indicated concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[6]
Conclusion
The data presented in this guide strongly indicates that PROTAC BET degraders, exemplified by this compound (represented by MZ1), hold significant promise for overcoming resistance to traditional BET inhibitors. By completely removing the target protein, these degraders can circumvent resistance mechanisms that rely on protein upregulation. The superior potency in inhibiting cell viability, inducing apoptosis, and achieving sustained target degradation in resistant models positions PROTAC BET degraders as a highly promising therapeutic strategy for cancers that have developed resistance to conventional targeted therapies. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this innovative class of drugs.
References
- 1. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC BET Degrader-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of PROTAC BET degrader-3, a compound designed to target and degrade BET proteins. Adherence to these procedures is critical due to the potential hazards associated with this class of molecules.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as PROTAC BET degrader-2, offer critical safety insights. These compounds are often classified with specific physical and environmental hazards.
Key Hazard Information (based on similar compounds):
-
Acute Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
This profile underscores the necessity for stringent disposal protocols to prevent human exposure and environmental contamination.
II. Quantitative Data Summary
For safe handling and storage prior to disposal, please refer to the following information.
| Parameter | Value | Source |
| Storage (Solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | [2] |
| Purity | 98.77% | [2][3] |
| Primary Hazards | Acute oral toxicity, Acute and chronic aquatic toxicity | [1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials into a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent dust formation.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid drain disposal at all costs to prevent aquatic contamination.[1]
-
3. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.
4. Waste Storage and Collection:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS office.
5. Documentation:
-
Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulations.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Workflow for the safe disposal of this compound.
V. Signaling Pathway Context
This compound functions by linking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4] This mechanism of action is what makes these molecules effective research tools and potential therapeutics.
Caption: Mechanism of action for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of PROTAC BET Degrader-3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with PROTAC BET degrader-3. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to minimize risk and ensure a safe laboratory environment. Adherence to these protocols is essential when handling this and other potent protein-degrading compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk assessment is paramount in determining the specific PPE required for handling potent compounds like this compound.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Handling of Powder | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with Side Shields.[2] - Secondary (in case of potential aerosolization): Fume Hood, Respiratory Protection (e.g., N95 respirator or higher).[2] |
| Solution Preparation | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields.[2] - Secondary: Chemical Fume Hood. |
| Cell Culture/In Vitro Assays | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses.[2] - Secondary: Biosafety Cabinet (if working with cell lines). |
| In Vivo Studies | - Primary: Disposable Gown, Double Gloves, Safety Glasses, Shoe Covers.[3] - Secondary: Respiratory protection may be required based on the procedure and risk of aerosol generation.[3] |
| Waste Disposal | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Goggles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section outlines the procedural workflow for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
For long-term storage of the powder, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.[3][5]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][6]
-
Use a calibrated balance with a draft shield.
-
When dissolving the compound, add the solvent slowly to the powder to minimize dust generation.
Experimental Procedures
-
Wear the appropriate PPE as outlined in the table above for all experimental work.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[4]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and potential exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, tubes, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to its classification as very toxic to aquatic life, it is imperative to avoid release into the environment.[4]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination
-
Work surfaces and equipment should be decontaminated after use. A common method is to wipe down surfaces with 70% ethanol.
Final Disposal
-
All waste must be disposed of through the institution's hazardous waste management program.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6]
Experimental Workflow and Safety Precautions
The following diagram illustrates the key stages of working with this compound and the integrated safety measures.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 2. Targeted Protein Degrader Safety - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC BET degrader-2|2093388-33-9|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
